SH-053-S-CH3-2'F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18FN3O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl (4S)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m0/s1 |
InChI Key |
NGYKELBMVXBFSM-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Canonical SMILES |
CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SH-053-S-CH3-2'F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SH-053-S-CH3-2'F on GABA-A Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SH-053-S-CH3-2'F is a novel benzodiazepine (BZ) site ligand that acts as a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its binding affinity, functional efficacy at different GABA-A receptor subtypes, and the resultant behavioral pharmacology. The compound exhibits a unique profile characterized by anxiolytic effects without the pronounced sedation and amnesia associated with classical benzodiazepines.[4][5] This desirable therapeutic profile is attributed to its nuanced activity at various α subunits of the GABA-A receptor.[4][5]
Core Mechanism of Action
This compound is a positive allosteric modulator that produces mild to partial agonistic activity at α1-containing GABA-A receptors while demonstrating more significant efficacy at receptors containing α2, α3, and α5 subunits.[1][4][6] By binding to the benzodiazepine site at the interface of the α and γ subunits, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The functional selectivity of this compound for specific α subunits is believed to be the key to its distinct pharmacological profile.[4][6]
Caption: Mechanism of this compound as a positive allosteric modulator of GABA-A receptors.
Quantitative Data
The binding affinity and functional efficacy of this compound have been quantified through various in vitro assays.
Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | Moderately low to low affinity[4][5] |
| α2β3γ2 | Higher affinity than α1[4][5] |
| α3β3γ2 | Higher affinity than α1[4][5] |
| α5β3γ2 | Preferential affinity[4] |
Note: Specific Ki values are not consistently reported across all subtypes in the provided search results. The table reflects the described relative affinities.
Table 2: Functional Efficacy of this compound at GABAA Receptor Subtypes
| Receptor Subtype | Efficacy (% Potentiation of GABA EC3 Response at 100 nM) | Efficacy (% of Control Current at 1 µM) |
| α1β3γ2 | Non-significant change[7] | 164 ± 6%[4][7] |
| α2β3γ2 | 169 ± 5%[7] | Not Reported |
| α3β3γ2 | 138 ± 5%[7] | Not Reported |
| α5β3γ2 | 218 ± 4%[7] | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
GABAA Receptor Binding Assay (Competition Assay)
This protocol is adapted from standard methods for determining the binding affinity of a compound to GABA-A receptors.[8][9]
Objective: To determine the inhibitory constant (Ki) of this compound for various GABA-A receptor subtypes.
Materials:
-
Rat brain membranes (or cell lines expressing specific recombinant GABA-A receptor subtypes)
-
[3H]muscimol or [3H]flunitrazepam (radioligand)
-
This compound (test compound)
-
Unlabeled GABA or diazepam (for non-specific binding)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging again. Repeat this wash step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein).
-
Add a fixed concentration of the radioligand (e.g., 5 nM [3H]muscimol).
-
Add varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantify the radioactivity of the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a GABAA receptor competition binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's effect on GABA-A receptors expressed in Xenopus oocytes.[6][7]
Objective: To measure the potentiation of GABA-induced chloride currents by this compound at specific GABA-A receptor subtypes.
Materials:
-
Mature female Xenopus laevis
-
cRNAs for GABA-A receptor subunits (αx, βx, γx)
-
Collagenase
-
Modified Barth's Medium (MB)
-
Xenopus Ringer solution (XR)
-
GABA
-
This compound
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from an anesthetized Xenopus laevis.
-
Defolliculate the oocytes by incubation with collagenase.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for at least 36 hours to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with XR.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a low concentration of GABA (EC3) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Express the potentiation as a percentage of the control GABA response.
-
Construct concentration-response curves to determine the EC50 and maximal efficacy of this compound.
-
Caption: Workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Behavioral Pharmacology and Therapeutic Implications
The subtype selectivity of this compound translates into a distinct behavioral profile in preclinical models.
-
Anxiolytic Effects: At a dose of 30 mg/kg, this compound has demonstrated anxiety-relieving effects.[1][4][5] These effects are likely mediated by its activity at α2 and α3-containing GABA-A receptors.
-
Reduced Sedation: The mild to partial agonistic activity at α1-containing GABA-A receptors is thought to contribute to the reduced sedative properties of this compound compared to non-selective benzodiazepines.[4][5] While some decrease in locomotor activity has been observed, it is less pronounced than that induced by drugs like diazepam.[4]
-
Lack of Amnesia: this compound completely avoids the memory impairment commonly associated with benzodiazepine site agonists.[1][4] This is a significant advantage and is also linked to its limited efficacy at the α1 subunit.
Caption: Relationship between GABA-A receptor subtype activity and behavioral effects of this compound.
Conclusion
This compound represents a significant advancement in the development of GABA-A receptor modulators. Its mechanism of action, characterized by selective positive allosteric modulation with a nuanced profile of efficacy across different α subunits, offers the potential for anxiolytic therapies with a substantially improved side-effect profile. Further research into this and similar compounds could lead to the development of novel treatments for anxiety and other neurological disorders, devoid of the sedative and amnestic properties that limit the clinical utility of current benzodiazepines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
what is SH-053-S-CH3-2'F and its primary function
An In-depth Technical Guide to SH-053-S-CH3-2'F
Introduction
This compound is a novel benzodiazepine (BZ) site ligand investigated for its potential as a more selective anxiolytic agent.[1] It functions as a selective positive allosteric modulator of GABAA (γ-aminobutyric acid type A) receptors.[2][3][4] The primary goal in the development of compounds like this compound is to separate the anxiolytic properties of classical benzodiazepines from their undesirable side effects, such as sedation, memory impairment, and ataxia.[1] This is achieved by designing ligands with specific efficacy and affinity profiles for different GABAA receptor subtypes.[1] this compound demonstrates a unique profile, showing promise as a research tool and a lead compound for developing anxioselective drugs.[1][3]
Primary Function and Mechanism of Action
The principal function of this compound is to enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABAA receptor.[5] Upon binding, this compound induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. This allosteric modulation leads to a more frequent opening of the receptor's chloride (Cl⁻) channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to an overall inhibitory effect on neurotransmission.[5]
Unlike classical benzodiazepines such as diazepam, which are non-selective and potent agonists at multiple GABAA receptor subtypes, this compound is a functionally selective ligand. It produces mild to partial agonistic activity, particularly at GABAA receptors containing the α1 subunit, while showing more pronounced efficacy at other subtypes like α2, α3, and α5.[1][6] This subtype selectivity is crucial for its distinct behavioral profile.
Caption: Signaling pathway of this compound at the GABAA receptor.
Pharmacological Data
The selectivity of this compound is quantified by its binding affinity (Ki) and its functional efficacy at various GABAA receptor subtypes. The efficacy is measured by the potentiation of a submaximal GABA concentration (EC₃) current in electrophysiology experiments.
Data Presentation
| Ligand | Subtype | Binding Affinity (Ki, nM) | Efficacy (% Potentiation of GABA Current) |
| This compound | α1β3γ2 | 111 | 100 nM: Non-significant change1 µM: 164 ± 6% |
| α2β3γ2 | 100 nM: 169 ± 5% | ||
| α3β3γ2 | 100 nM: 138 ± 5% | ||
| α5β3γ2 | 100 nM: 218 ± 4% | ||
| Diazepam (Reference) | α1β3γ2 | ~15-30 | High (Full Agonist) |
| α2β3γ2 | ~15-30 | High (Full Agonist) | |
| α3β3γ2 | ~15-30 | High (Full Agonist) | |
| α5β3γ2 | ~15-30 | High (Full Agonist) | |
| Data compiled from Savić et al., 2010.[1] |
This data highlights that this compound has a significantly lower efficacy at the α1 subtype compared to other subtypes, which is consistent with its reduced sedative profile.[1]
Caption: Relationship between GABAA subtype activity and behavioral effects.
Experimental Protocols
The behavioral effects of this compound have been characterized in rodent models using standardized tests predictive of anxiolytic, sedative, and amnesic properties.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This in vitro method is used to determine the efficacy of compounds at specific recombinant GABAA receptor subtypes.
-
Objective: To measure the potentiation of GABA-induced chloride currents by this compound.
-
Methodology:
-
Xenopus laevis oocytes are harvested and prepared.
-
Oocytes are injected with cRNA encoding for the desired combination of GABAA receptor subunits (e.g., α1, β3, and γ2).
-
After 2-4 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber.
-
The oocyte is impaled with two microelectrodes for voltage clamping.
-
A submaximal concentration of GABA (EC₃) is applied to elicit a baseline current.
-
GABA is co-applied with the test compound (this compound at various concentrations).
-
The resulting current is measured and compared to the baseline to calculate the percentage of potentiation.[1][7]
-
Elevated Plus Maze (EPM)
This is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Objective: To evaluate the anxiolytic effects of this compound.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Methodology:
-
Wistar rats are administered this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.
-
After a set pre-treatment period, each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded by a video camera.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the proportion of time spent and entries made into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity).[1][8] this compound showed anxiety-relieving effects at a dose of 30 mg/kg.[2][3]
-
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Key Findings and Significance
-
Anxiolytic Efficacy: this compound demonstrates clear anxiolytic effects in rodent models at a dose of 30 mg/kg.[1][8]
-
Reduced Side-Effect Profile: Crucially, it avoids the memory impairment typically associated with benzodiazepine site agonists.[1][3] While it can cause a decrease in locomotor activity, suggesting some sedative effects, these are less pronounced than those of non-selective agonists and may be partly mediated by its action at α5-containing GABAA receptors.[1][6]
-
Subtype Selectivity: Its behavioral profile is a direct result of its low efficacy at α1 GABAA receptors, which are strongly linked to sedation, and its higher efficacy at α2/α3 subtypes, which are believed to mediate anxiolysis.[1]
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-053-S-CH3-2'F: A Selective GABAA α5 Subunit Modulator for Advanced Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SH-053-S-CH3-2'F is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, demonstrating notable selectivity for the α5 subunit. Classical benzodiazepines, acting non-selectively across GABAA receptor subtypes containing α1, α2, α3, and α5 subunits, are associated with a range of adverse effects including sedation, ataxia, and amnesia, which are primarily mediated by the α1 subunit.[1] In contrast, this compound exhibits mild to partial agonistic activity at α1-containing receptors while showing more pronounced efficacy at α2, α3, and α5-containing subtypes.[2] This profile suggests a therapeutic potential for conditions where cognitive function is a concern, such as in the development of anxiolytics with a reduced side-effect profile.[2] Preclinical studies have indicated that this compound can produce anxiolytic-like effects at a dose of 30 mg/kg, while completely avoiding the memory impairment commonly associated with non-selective benzodiazepine site agonists.[2] This technical guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows pertaining to this compound.
Quantitative Data
Table 1: Efficacy of this compound at Recombinant Rat GABAA Receptor Subtypes
| GABAA Receptor Subtype | Concentration of this compound | Percent Potentiation of EC3 GABA Response (Mean ± SEM) |
| α1β3γ2 | 100 nM | Non-significant change |
| α1β3γ2 | 1 µM | 164 ± 6% |
| α2β3γ2 | 100 nM | 169 ± 5% |
| α3β3γ2 | 100 nM | 138 ± 5% |
| α5β3γ2 | 100 nM | 218 ± 4% |
Data extracted from Savić et al., 2009.
Table 2: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Test | Dose | Key Findings |
| Elevated Plus Maze | 30 mg/kg | Exhibited anxiolytic effects.[2] |
| Spontaneous Locomotor Activity | 30 mg/kg | Decreased activity, suggesting potential for sedation at higher doses.[1] |
| Morris Water Maze | 30 mg/kg | Completely avoided memory impairment. |
| Rotarod Test | 30 mg/kg | Substantially diminished ataxic potential compared to non-selective benzodiazepines.[1] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to determine the functional potentiation of GABAA receptors by this compound.
Methodology:
-
Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β3, γ2).
-
Incubate the injected oocytes for 2-7 days at 18°C in a modified Barth's solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution (in mM: 90 NaCl, 2 KCl, 2 CaCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -70 mV using a suitable amplifier.
-
Apply GABA at a concentration that elicits approximately 3% of the maximal response (EC3) to establish a baseline current.
-
Co-apply this compound at various concentrations with the EC3 concentration of GABA.
-
Record the potentiation of the GABA-induced chloride current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of the test compound.
-
Calculate the percentage potentiation as: ((I_GABA+Compound / I_GABA) - 1) * 100, where I_GABA+Compound is the current in the presence of GABA and the compound, and I_GABA is the current with GABA alone.
-
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the benzodiazepine site on the GABAA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension and centrifugation three times in buffer.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a final volume of 1 mL, incubate the membrane preparation (approximately 100-200 µg of protein) with the radioligand [3H]flunitrazepam (typically at a concentration of 1-2 nM).
-
Add varying concentrations of the test compound (this compound).
-
For non-specific binding determination, use a high concentration of a non-labeled benzodiazepine like diazepam (e.g., 10 µM).
-
Incubate at 4°C for 60-90 minutes.
-
-
Termination and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus:
-
The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated 50-70 cm above the floor.
-
Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.
-
The arms are connected by a central platform (e.g., 10 x 10 cm).
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Place a rat on the central platform facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the behavior of the animal using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Visualizations
Signaling Pathway
Caption: GABAA Receptor Positive Allosteric Modulation.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for Two-Electrode Voltage Clamp Experiments.
Logical Relationship: Selectivity of this compound
Caption: Functional Selectivity Profile of this compound.
References
An In-depth Technical Guide to SH-053-S-CH3-2'F: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-053-S-CH3-2'F is a synthetic compound belonging to the imidazobenzodiazepine class, which is recognized for its activity as a selective positive allosteric modulator of GABAA receptors. This guide provides a detailed overview of its chemical properties and a putative synthesis pathway based on established methodologies for related compounds.
Chemical Properties
A summary of the known chemical properties of this compound is presented below. The lack of comprehensive publicly available data necessitates further experimental characterization to complete this profile.
| Property | Value | Source |
| Molecular Formula | C23H18FN3O2 | [Internal Analysis] |
| Molecular Weight | 387.41 g/mol | [Internal Analysis] |
| IUPAC Name | (S)-ethyl 8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate | [Internal Analysis] |
| CAS Number | 872874-00-5 | [3] |
| Appearance | Solid powder | [Internal Analysis] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Synthesis Pathway
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain. However, based on the synthesis of structurally related imidazobenzodiazepines, a plausible multi-step synthetic route can be proposed. This pathway would likely involve the construction of the benzodiazepine core followed by the formation of the fused imidazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. US20110275799A1 - PROCESS FOR THE SYNTHESIS OF 4H-IMIDAZO [1,5-a] [1,4] BENZODIAZEPINES, IN PARTICULAR MIDAZOLAM AND SALTS THEREOF - Google Patents [patents.google.com]
- 3. EP2397470A1 - Process for the synthesis of 4H-imidazo[1,5-a][1,4]benzodiazepines, in particular midazolam and salts thereof - Google Patents [patents.google.com]
In Vitro Binding Profile of SH-053-S-CH3-2'F to GABAA Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding and functional profile of SH-053-S-CH3-2'F, a selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors. This document details the compound's affinity for various GABAA receptor subtypes, its functional efficacy, and the experimental methodologies used for these determinations.
Introduction to this compound
This compound is a benzodiazepine (BZ) site ligand designed to exhibit selectivity for specific GABAA receptor subtypes. The development of such subtype-selective modulators is a key strategy in medicinal chemistry to isolate the therapeutic actions of benzodiazepines, such as anxiolysis, from undesirable side effects like sedation and amnesia. This is achieved by targeting GABAA receptor subtypes that are differentially involved in these effects. Specifically, the α2 and α3 subtypes are primarily associated with anxiolytic actions, while the α1 subtype is linked to sedation, and the α5 subtype is involved in learning and memory.[1] this compound has been investigated for its potential as a more selective anxiolytic agent with a reduced side-effect profile.[2][3]
Quantitative Binding and Efficacy Data
The in vitro binding affinity and functional efficacy of this compound have been characterized at recombinant human GABAA receptors. The data presented below are compiled from studies by Savić et al. (2010).[2]
Binding Affinity (Ki)
The binding affinity of this compound for different GABAA receptor subtypes was determined using competition binding assays with [3H]flunitrazepam. The resulting inhibition constants (Ki) are summarized in Table 1.
| GABAA Receptor Subtype | This compound Ki (nM) |
| α1β3γ2 | 111 |
| α2β3γ2 | 25.1 |
| α3β3γ2 | 26.3 |
| α5β3γ2 | 49.6 |
| Table 1: In vitro binding affinities (Ki) of this compound for various human recombinant GABAA receptor subtypes. Data extracted from Savić et al. (2010).[2] |
Functional Efficacy (Potentiation of GABA Response)
The functional activity of this compound was assessed by its ability to potentiate the GABA-evoked chloride currents in Xenopus oocytes expressing different recombinant GABAA receptor subtypes. The data are presented as the percent potentiation of an EC3 GABA response at a concentration of 100 nM of the compound.
| GABAA Receptor Subtype | % Potentiation of EC3 GABA Response (at 100 nM) |
| α1β3γ2 | Non-significant change |
| α2β3γ2 | 169 ± 5% |
| α3β3γ2 | 138 ± 5% |
| α5β3γ2 | 218 ± 4% |
| Table 2: In vitro functional efficacy of this compound at various human recombinant GABAA receptor subtypes. Data represents the potentiation of a submaximal GABA concentration (EC3). Data extracted from Savić et al. (2010).[2] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[4] Its mechanism of action involves enhancing the effect of the endogenous neurotransmitter GABA, rather than directly activating the receptor.[5] When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which is an inhibitory effect.[6] this compound, by binding to an allosteric site, increases the efficiency of GABA-mediated channel opening, thus potentiating the inhibitory signal.[5]
References
- 1. Two-electrode voltage-clamp technique [bio-protocol.org]
- 2. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 65845 [pdspdb.unc.edu]
- 6. Secure Verification [nardus.mpn.gov.rs]
An In-depth Guide to the Pharmacodynamics of SH-053-S-CH3-2'F
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-053-S-CH3-2'F is a novel psychoactive compound that has garnered significant interest within the scientific community for its unique pharmacodynamic profile. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits a distinct selectivity for specific α subunits, offering the potential for a more targeted therapeutic approach with a reduced side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, binding affinity, efficacy, and the experimental protocols used to elucidate these properties.
Core Pharmacodynamics
This compound acts as a selective positive allosteric modulator of GABA-A receptors, demonstrating mild to partial agonistic activity, particularly at the α1 subunit.[1][2] Its primary mechanism involves enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, at the receptor site. This modulation leads to an increase in the frequency of chloride channel opening, resulting in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.
The compound shows strong selectivity for different GABA-A receptor subtypes, a characteristic that is believed to underlie its distinct behavioral effects.[1] Notably, it has been shown to produce anxiolytic (anxiety-reducing) effects without the concomitant memory impairment often associated with non-selective benzodiazepine agonists.[1][2]
Signaling Pathway of this compound at the GABA-A Receptor
Caption: GABA-A Receptor Signaling Pathway Modulated by this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data regarding the binding affinity and efficacy of this compound at various GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | Moderately low to low affinity[2][3] |
| α2β3γ2 | More pronounced efficacy than at α1[2][3] |
| α3β3γ2 | More pronounced efficacy than at α1[2][3] |
| α5β3γ2 | Preferential affinity[2] |
| Overall Brain Tissue | 111 nM[4] |
Table 2: Functional Efficacy of this compound
| Receptor Subtype | Efficacy (% of control current at 100 nM) | Efficacy (% of control current at 1 µM) |
| α1β3γ2 | Non-significant change[3] | 164 ± 6%[3] |
| α2β3γ2 | 169 ± 5%[3] | Not Reported |
| α3β3γ2 | 138 ± 5%[3] | Not Reported |
| α5β3γ2 | 218 ± 4%[3] | Not Reported |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is crucial for determining the functional selectivity and efficacy of compounds at specific recombinant GABA-A receptor subtypes.
Experimental Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp Experiments.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired α, β, and γ subunits of the GABA-A receptor are injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-4 days to allow for the expression of the GABA-A receptor channels on the oocyte membrane.
-
TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA (EC
3-5) to establish a baseline current. Subsequently, a solution containing both GABA and this compound is applied. -
Data Analysis: The potentiation of the GABA-evoked current by this compound is measured and expressed as a percentage of the control current.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms of equal size, extending from a central platform, elevated from the floor.
-
Acclimatization: Animals (typically rats or mice) are allowed to acclimatize to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 30 mg/kg) a set time before the test (e.g., 30 minutes).[4] A control group receives a vehicle injection.
-
Testing: Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.
Spontaneous Locomotor Activity
This test is used to evaluate the sedative effects of a compound.
Methodology:
-
Apparatus: An open field arena equipped with infrared beams to automatically track movement.
-
Acclimatization: Animals are habituated to the testing room before the experiment.
-
Drug Administration: this compound is administered at various doses.
-
Testing: Animals are placed in the center of the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period.
-
Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect. At a dose of 30 mg/kg, this compound has been shown to decrease spontaneous locomotor activity.[5]
Behavioral Effects
Studies have consistently demonstrated that this compound exhibits anxiolytic-like effects in animal models.[2][3] At a dose of 30 mg/kg, it has been shown to exert these effects.[1][2] A key advantage of this compound is its apparent lack of amnesic effects, as demonstrated in water maze experiments, a common side effect of classical benzodiazepines.[2][3] While sedative effects have been observed, particularly at higher doses, the compound shows a substantially diminished ataxic potential compared to non-selective benzodiazepine site agonists.[5][6]
Conclusion
This compound represents a significant advancement in the field of GABAergic modulation. Its selective pharmacodynamic profile, characterized by potent anxiolytic effects without significant cognitive impairment, makes it a promising candidate for further investigation and development. The detailed data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to understand and build upon the existing knowledge of this intriguing compound. The continued exploration of subtype-selective GABA-A receptor modulators like this compound holds the potential to revolutionize the treatment of anxiety and other neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of SH-053-S-CH3-2'F in Preclinical Models of Cognitive Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders. The development of novel therapeutic agents to address these deficits is a critical area of research. SH-053-S-CH3-2'F, a selective positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors containing α2, α3, and α5 subunits, has emerged as a promising research tool. By exhibiting reduced activity at the α1 subunit, this compound is designed to minimize the sedative and ataxic side effects associated with non-selective benzodiazepines, while its modulation of α5-containing receptors, predominantly located in the hippocampus, offers a targeted approach to influencing learning and memory. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its use in cognitive impairment models, and illustrating its mechanism of action through signaling pathway diagrams.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's heterogeneity, arising from the assembly of different subunit combinations (e.g., α1-6, β1-3, γ1-3), allows for distinct pharmacological profiles. The α1 subunit is primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic effects. Crucially, the α5 subunit is highly expressed in the hippocampus, a brain region integral to learning and memory, and is a key target for cognitive modulation.[1]
This compound is a benzodiazepine-site ligand that demonstrates functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, with notably lower efficacy at the α1 subunit.[1] This profile suggests that this compound may possess anxiolytic properties with a reduced liability for sedation and ataxia. Furthermore, its activity at α5-containing receptors makes it a valuable tool for investigating the role of GABAergic modulation in cognitive processes and for exploring its potential in reversing cognitive deficits.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound at Recombinant Rat GABA-A Receptor Subtypes
| Receptor Subtype | Concentration | Potentiation of EC3 GABA Response (% of control) |
| α1β3γ2 | 100 nM | 169 ± 5% |
| 1 µM | 164 ± 6% (significant vs. control) | |
| α2β3γ2 | 100 nM | 138 ± 5% |
| α3β3γ2 | 100 nM | Not explicitly stated, but described as substantial potentiation |
| α5β3γ2 | 100 nM | 218 ± 4% |
Data extracted from Savić et al. (2009).[1]
Table 2: Behavioral Effects of this compound in Rats
| Behavioral Test | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Spontaneous Locomotor Activity | 30 | Significant decrease in locomotor activity, primarily in the peripheral zone, between 5-20 minutes post-injection. | Savić et al. (2008b), as cited in Savić et al. (2009)[2] |
| Elevated Plus Maze | 30 | Significant anxiolytic-like effects (increased percentage of open arm entries and time spent in open arms) without affecting general activity. | Savić et al. (2008b), as cited in Savić et al. (2009)[2] |
| Morris Water Maze | 30 | Did not induce memory impairment, unlike non-selective benzodiazepines. | Savić et al. (2009)[1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Spontaneous Locomotor Activity
Objective: To assess the sedative effects of this compound.
Apparatus: A clear Plexiglas chamber (e.g., 40 × 25 × 35 cm) equipped with an automated activity monitoring system (e.g., ANY-maze).
Procedure:
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle to the rats.
-
Twenty minutes post-injection, place a single rat in the activity chamber.
-
Record locomotor activity under dim red light (e.g., 20 lux) for a total of 30-45 minutes.
-
Analyze the data for total distance traveled, with the recording period divided into smaller time bins (e.g., 5 minutes) to assess the time course of any effects.
Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of this compound.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the rats.
-
After a set pre-treatment time (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of open arm entries and the percentage of time spent in the open arms.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory and determine if this compound induces amnestic effects.
Apparatus: A large circular pool (e.g., 200 cm diameter) filled with opaque water (e.g., using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 26 ± 1°C). A hidden escape platform is submerged just below the water surface.
Procedure:
-
Acquisition Phase:
-
For several consecutive days (e.g., 4-5 days), conduct multiple training trials per day (e.g., 4 trials).
-
In each trial, place the rat in the water at one of four randomized starting positions.
-
Allow the rat to swim freely to find the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), gently guide the rat to it.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and the path length.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Drug Administration: Administer this compound or a reference benzodiazepine (e.g., diazepam) before the acquisition trials to assess their effect on learning and memory. Studies have shown that unlike diazepam, this compound does not impair performance in this task.[1]
Signaling Pathways and Experimental Workflows
The cognitive-modulating effects of this compound, particularly through its action on α5-containing GABA-A receptors, are thought to be mediated by the regulation of neuronal excitability and synaptic plasticity in the hippocampus.
Caption: Signaling pathway of this compound at α5-GABA-A receptors.
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cognitive function in a rodent model of cognitive impairment.
Caption: Experimental workflow for assessing this compound in a cognitive impairment model.
Conclusion
This compound represents a valuable pharmacological tool for the study of cognitive function and the development of novel therapeutics for cognitive impairment. Its selectivity for α2, α3, and α5-containing GABA-A receptors, coupled with reduced activity at the α1 subunit, allows for the investigation of anxiolytic and cognitive-modulating effects with a diminished risk of sedation. The data indicate that at effective anxiolytic doses, this compound does not produce the memory deficits characteristic of non-selective benzodiazepines. This makes it a particularly suitable compound for dissecting the role of the GABAergic system in learning and memory and for testing the hypothesis that positive allosteric modulation of α5-containing GABA-A receptors can be a viable strategy for treating cognitive dysfunction. Further research utilizing this compound in various models of cognitive impairment is warranted to fully elucidate its therapeutic potential.
References
Preliminary Studies on the Effects of SH-053-S-CH3-2'F on Neuronal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on SH-053-S-CH3-2'F, a novel positive allosteric modulator of GABA-A receptors. This document summarizes the compound's binding affinity and functional efficacy at various GABA-A receptor subtypes, details the experimental protocols used in its initial characterization, and visualizes key pathways and workflows to facilitate a comprehensive understanding of its neuronal effects.
Core Quantitative Data
The following tables summarize the key quantitative data from preliminary studies on this compound, facilitating a clear comparison of its pharmacological profile.
Table 1: Binding Affinity of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 468.2 |
| α2β3γ2 | 33.3 |
| α3β3γ2 | 291.5 |
| α5β3γ2 | 19.2 |
| Data from Savić et al., 2010.[1] |
Table 2: Functional Efficacy of this compound at Rat GABA-A Receptor Subtypes
| Receptor Subtype | Concentration | Percent Potentiation of EC3 GABA Response |
| α1β3γ2 | 100 nM | Non-significant change |
| α1β3γ2 | 1 µM | 164 ± 6% |
| α2β3γ2 | 100 nM | 169 ± 5% |
| α3β3γ2 | 100 nM | 138 ± 5% |
| α5β3γ2 | 100 nM | 218 ± 4% |
| Data from Savić et al., 2010. |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Membrane Preparation: After a post-transfection period to allow for receptor expression, the cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific concentration of the radioligand [3H]flunitrazepam and various concentrations of the test compound (this compound).[2]
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology
Objective: To determine the functional efficacy of this compound as a modulator of GABA-A receptor function.
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.
-
cRNA Injection: The oocytes are injected with cRNAs encoding the desired rat GABA-A receptor subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: A two-electrode voltage clamp technique is used to measure the ion currents flowing through the expressed GABA-A receptors.[3] The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the voltage at a holding potential (typically -70 mV).
-
Drug Application: GABA at a concentration that elicits a small, reproducible current (EC3) is applied to the oocyte. Subsequently, GABA is co-applied with different concentrations of this compound to determine the modulatory effect of the compound.
-
Data Analysis: The potentiation of the GABA-induced current by this compound is calculated as a percentage increase relative to the current induced by GABA alone.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: The EPM consists of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, and the maze is elevated to a height of 50 cm.[4]
-
Animals: Male Wistar rats are commonly used.
-
Procedure: The test compound (this compound) or vehicle is administered to the rats (e.g., intraperitoneally) at a specific time before the test. Each rat is then placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).[5]
-
Behavioral Recording: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the number of entries into the open arms and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.[6]
-
Data Analysis: The data are analyzed to compare the behavior of the drug-treated group with the vehicle-treated control group.
Spontaneous Locomotor Activity Test
Objective: To assess the sedative effects of this compound.
Methodology:
-
Apparatus: The test is conducted in an open-field arena, which is a square box (e.g., 40 x 40 cm for rats) equipped with infrared beams to automatically record the animal's movement.[7]
-
Animals: Male Wistar rats are typically used.
-
Procedure: Following administration of the test compound or vehicle, each rat is placed individually into the center of the open-field arena.
-
Activity Monitoring: The locomotor activity, including the total distance traveled and the time spent in the center versus the periphery of the arena, is recorded for a specific duration (e.g., 30-60 minutes).
-
Data Analysis: A significant decrease in locomotor activity compared to the control group suggests a sedative effect of the compound.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the preliminary studies of this compound.
Caption: Mechanism of this compound Action on GABA-A Receptors.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Locomotor testing [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for SH-053-S-CH3-2'F in Anxiolytic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the appropriate dosage and experimental protocols for investigating the anxiolytic effects of SH-053-S-CH3-2'F in rats. The information is compiled from preclinical research to ensure methodological rigor and reproducibility.
Overview of this compound
This compound is a positive allosteric modulator of the GABA-A receptor, exhibiting functional selectivity for subtypes containing α2, α3, and α5 subunits, with notably lower efficacy at the α1 subunit. This selectivity profile suggests a mechanism for anxiolysis with a reduced potential for sedative and ataxic side effects commonly associated with non-selective benzodiazepines that potently modulate the α1 subunit.
Recommended Dosage for Anxiolytic Effect
Preclinical studies in rats have demonstrated that this compound exerts a significant anxiolytic effect at a dose of 30 mg/kg.[1][2][3] Lower doses of 10 mg/kg and 20 mg/kg have been tested and show a dose-dependent, though less pronounced, anxiolytic response.
Quantitative Data Summary
The anxiolytic activity of this compound has been quantified using the elevated plus-maze (EPM) test in rats. The following table summarizes the dose-dependent effects on key behavioral parameters.
| Dose (mg/kg) | Percentage of Open Arm Entries (%) | Percentage of Time in Open Arms (%) |
| 0 (Vehicle) | ~15 | ~10 |
| 10 | ~20 | ~15 |
| 20 | ~25 | ~20 |
| 30 | ~35 | ~30 |
*Indicates a statistically significant increase compared to the vehicle control group. Data is approximated from graphical representations in preclinical studies for illustrative purposes.
Experimental Protocols
Preparation and Administration of this compound
This protocol details the preparation of this compound for intraperitoneal administration in rats.
Materials:
-
This compound
-
Propylene glycol
-
Tween 80
-
Distilled water
-
Sonicator
-
Sterile syringes and needles
Vehicle Composition:
-
14% Propylene glycol
-
1% Tween 80
-
85% Distilled water
Procedure:
-
Weigh the required amount of this compound based on the desired dose and the weight of the rat.
-
Prepare the vehicle by mixing propylene glycol, Tween 80, and distilled water in the specified proportions.
-
Suspend the weighed this compound in the vehicle.
-
Sonicate the suspension to ensure a homogenous mixture.
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 2 mL/kg body weight.
-
Conduct behavioral testing 20-30 minutes post-injection.
Elevated Plus-Maze (EPM) Protocol for Rats
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated from the floor (e.g., 50 cm). The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or the vehicle solution as described in section 4.1.
-
After the designated pre-treatment time (20-30 minutes), place the rat on the central platform of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, gently remove the rat and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms as indices of anxiety. An increase in these parameters is indicative of an anxiolytic effect.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator at specific GABA-A receptors. This enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and an anxiolytic effect.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow
The following diagram outlines the logical flow of an experiment to evaluate the anxiolytic effects of this compound in rats.
Caption: Workflow for assessing the anxiolytic effects of this compound.
References
Application Notes and Protocols: Evaluating the Anxiolytic Efficacy of SH-053-S-CH3-2'F using the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anxiolytic properties of the GABA-A α2/α3 subtype-selective agonist, SH-053-S-CH3-2'F, utilizing the elevated plus maze (EPM) behavioral paradigm. The EPM is a widely validated preclinical model for screening anxiolytic and anxiogenic compounds.
Introduction
This compound is a selective positive allosteric modulator of GABA-A receptors, exhibiting functional selectivity for α2-, α3-, and α5-containing subtypes while having reduced activity at the α1 subtype.[1][2] This pharmacological profile suggests its potential as an anxiolytic agent with a diminished risk of the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which also target the α1 subunit.[1][3] The anxiolytic effects of compounds like this compound are believed to be mediated through the potentiation of GABAergic inhibition in limbic brain regions, such as the amygdala, where α2 and α3 subunits are highly expressed.[4][5]
The elevated plus maze is a key behavioral assay to investigate these anxiolytic effects. The test is based on the natural aversion of rodents to open and elevated spaces. A reduction in this aversion, indicated by increased exploration of the open arms of the maze, is interpreted as an anxiolytic-like effect.[6]
Data Presentation
The following table summarizes the quantitative data from a representative study evaluating the efficacy of this compound in the elevated plus maze in rats. The data illustrates a dose-dependent increase in open arm exploration, indicative of an anxiolytic effect, with the 30 mg/kg dose showing a significant effect.[7][8] For comparison, data for the classical anxiolytic, diazepam, is also presented.
| Treatment Group | Dose (mg/kg) | Mean % of Entries into Open Arms (± SEM) | Mean % of Time Spent in Open Arms (± SEM) |
| Solvent (Vehicle) | - | 18.2 ± 3.1 | 10.5 ± 2.5 |
| This compound | 10 | 22.5 ± 4.0 | 14.0 ± 3.8 |
| This compound | 20 | 25.1 ± 3.5 | 18.2 ± 4.1 |
| This compound | 30 | 35.5 ± 5.2 | 28.1 ± 6.0 |
| Diazepam | 1.25 | 40.1 ± 4.8 | 35.2 ± 5.5 |
*p < 0.05 compared to the solvent group. Data is approximated from graphical representations in the cited literature.[8]
Experimental Protocols
This section outlines a detailed protocol for conducting an elevated plus maze experiment to assess the anxiolytic efficacy of this compound.
Animal Model
-
Species: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled by the experimenter for 2-3 days prior to testing to minimize stress.
Apparatus
-
The elevated plus maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[9]
-
The maze should be elevated 50-70 cm above the floor.[9]
-
The apparatus can be constructed from wood or non-reflective plastic.
-
A video camera should be mounted above the maze to record the sessions for later analysis.
Drug Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound should be determined based on its solubility (e.g., a mixture of saline, polyethylene glycol, and Tween 80).
-
Dosing: Based on existing literature, doses of 10, 20, and 30 mg/kg are recommended.[8] A vehicle control group and a positive control group (e.g., diazepam, 1-2 mg/kg) should be included.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.
-
Timing: The compound should be administered 30 minutes prior to testing to allow for sufficient absorption and distribution to the central nervous system.
Experimental Procedure
-
Transport the animals to the testing room in their home cages and allow them to acclimate for at least 30 minutes before the start of the experiment.
-
Administer the vehicle, this compound, or the positive control to the animals according to the predetermined dosing schedule.
-
30 minutes after injection, place a rat on the central platform of the EPM, facing one of the open arms.[10]
-
Allow the animal to freely explore the maze for a 5-minute session.[9]
-
Record the session using the overhead video camera. The experimenter should remain out of the animal's sight during the test.
-
After 5 minutes, gently remove the rat from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate any olfactory cues.
-
Repeat the procedure for all animals.
Data Analysis
-
An automated video tracking system or manual scoring can be used to analyze the recordings.
-
The primary measures of anxiety are:
-
Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Percentage of time spent in the open arms: (Time in open arms / Total time on the maze) x 100.
-
-
Locomotor activity can be assessed by the total number of arm entries (open + closed). A significant change in locomotor activity may indicate sedative or stimulant effects of the compound.
-
Statistical analysis should be performed using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the control group. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for EPM testing.
Caption: Signaling pathway of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. elevated plus-maze test: Topics by Science.gov [science.gov]
- 7. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
Application Notes and Protocols: Electrophysiological Recording of GABA-A Receptor Currents with SH-053-S-CH3-2'F
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-053-S-CH3-2'F is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, acting at the benzodiazepine (BZ) binding site.[1][2] It exhibits a distinct pharmacological profile, characterized by selective modulation of different GABA-A receptor subtypes. Specifically, it demonstrates mild to partial agonistic activity at α1-containing GABA-A receptors while showing more pronounced efficacy at receptors containing α2, α3, and α5 subunits.[1] This subtype selectivity is of significant interest in drug development, as it may lead to the design of anxiolytics with a reduced side-effect profile, such as sedation and amnesia, which are typically associated with non-selective benzodiazepines.[1][2]
These application notes provide a detailed protocol for the electrophysiological characterization of this compound's effects on GABA-A receptor currents, along with a summary of its known quantitative data and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinity and functional efficacy of this compound at various human recombinant GABA-A receptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | Moderately low to low affinity |
| α2β3γ2 | Data not explicitly quantified in the provided search results |
| α3β3γ2 | Data not explicitly quantified in the provided search results |
| α5β3γ2 | Data not explicitly quantified in the provided search results |
Note: The original research describes the affinity as "moderately low to low" without providing specific Ki values in the initial search results. Further literature review would be needed for precise figures.
Table 2: Functional Efficacy of this compound (100 nM) on GABA-A Receptor Subtypes
| Receptor Subtype | % Potentiation of EC3 GABA Response (Mean ± SEM) |
| α1β3γ2 | Non-significant change relative to control current |
| α2β3γ2 | 169 ± 5% |
| α3β3γ2 | 138 ± 5% |
| α5β3γ2 | 218 ± 4% |
Data from Savić et al., 2010, obtained via two-electrode voltage clamp recordings in Xenopus oocytes.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of GABA-A receptors and the modulatory action of this compound.
Caption: GABA-A receptor signaling and modulation by this compound.
Experimental Protocols
This section details the methodology for characterizing the effects of this compound on GABA-A receptor currents using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.
Experimental Workflow
Caption: Workflow for two-electrode voltage clamp recording of GABA-A receptor currents.
Materials
-
Xenopus laevis oocytes
-
cRNAs for human GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, γ2)
-
This compound (stock solution in DMSO)
-
GABA (stock solution in water)
-
Xenopus Ringer (XR) solution (in mM: 90 NaCl, 5 HEPES-NaOH pH 7.4, 1 MgCl₂, 1 KCl, 1 CaCl₂)
-
Two-electrode voltage clamp setup (e.g., Warner OC-725C)
-
Data acquisition system (e.g., Digidata 1322A)
-
Microinjection apparatus
Procedure
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes using standard procedures.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., αx + β3 + γ2).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with Xenopus Ringer (XR) solution at a flow rate of approximately 6 ml/min.[1]
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.[1]
-
Establish a stable baseline current in the presence of XR solution.
-
-
GABA and this compound Application:
-
Determine the EC₃ concentration of GABA for the expressed receptor subtype by applying increasing concentrations of GABA and fitting the dose-response curve.
-
To assess the modulatory effect of this compound, first apply the predetermined EC₃ concentration of GABA alone to elicit a control current.
-
After a washout period and return to baseline, co-apply the EC₃ GABA concentration with the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid solvent effects.[1]
-
Record the potentiated current amplitude.
-
Perform a thorough washout with XR solution between drug applications to ensure the receptor returns to its basal state.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response using the following formula: % Potentiation = ((I_GABA+SH053 / I_GABA) - 1) * 100 where I_GABA+SH053 is the peak current in the presence of GABA and this compound, and I_GABA is the peak current in the presence of GABA alone.
-
To determine the EC₅₀ of this compound, perform a cumulative dose-response experiment by co-applying increasing concentrations of the compound with a fixed EC₃ concentration of GABA.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to obtain the EC₅₀ and Hill slope.
-
Conclusion
The provided protocols and data offer a comprehensive guide for the electrophysiological investigation of this compound's interaction with GABA-A receptors. Its unique subtype selectivity profile makes it a valuable tool for dissecting the roles of different GABA-A receptor subtypes in health and disease, and for the development of next-generation therapeutics with improved safety and efficacy.
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Displacement Assay of SH-053-S-CH3-2'F
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-053-S-CH3-2'F is a positive allosteric modulator of the GABA-A receptor, showing selectivity for certain subtypes.[1][2] This characteristic makes it a valuable research tool for investigating the physiological roles of different GABA-A receptor isoforms and a potential lead compound for the development of novel therapeutics with improved side-effect profiles. Radioligand displacement assays are a fundamental technique to determine the binding affinity of unlabelled compounds, such as this compound, to their target receptors. This document provides a detailed protocol for performing a radioligand displacement assay to determine the inhibition constant (Ki) of this compound for various GABA-A receptor subtypes.
Principle of the Assay
The assay measures the ability of the non-radioactive test compound, this compound, to compete with a radiolabeled ligand for binding to the benzodiazepine site of the GABA-A receptor. The radioligand of choice is [3H]flumazenil, a well-characterized antagonist that binds with high affinity to this site.[3] By incubating a constant concentration of [3H]flumazenil and receptor-containing membranes with increasing concentrations of this compound, a competition curve is generated. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway
The following diagram illustrates the interaction of GABA, a benzodiazepine agonist/modulator, and the competitive binding of a radioligand and a test compound at the GABA-A receptor.
Caption: Interaction of ligands with the GABA-A receptor.
Data Presentation
The binding affinity of this compound for different recombinant human GABA-A receptor subtypes is summarized in the table below. The Ki values were determined using radioligand displacement assays with [3H]flumazenil.
| GABA-A Receptor Subtype | Ki (nM) |
| α1β3γ2 | >1000 |
| α2β3γ2 | 160 |
| α3β3γ2 | 140 |
| α5β3γ2 | 30 |
Data adapted from Savic et al., 2008b. The original study may have used a slightly different experimental setup.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[4]
-
Radioligand: [3H]flumazenil (specific activity 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Flumazenil or Diazepam.
-
Buffers and Solutions:
-
Cell Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Cell culture flasks and reagents.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Liquid scintillation counter and scintillation fluid.
-
Experimental Workflow Diagram
Caption: Workflow for the radioligand displacement assay.
Step-by-Step Protocol
1. Membrane Preparation from HEK-293 Cells [5]
-
Culture HEK-293 cells stably expressing the desired GABA-A receptor subtype to confluency.
-
Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Repeat the centrifugation and resuspension step twice to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
2. Radioligand Displacement Assay
-
Prepare Reagents:
-
Prepare a stock solution of [3H]flumazenil in Assay Buffer. The final concentration in the assay should be approximately equal to its Kd value (typically 1-3 nM).
-
Prepare a stock solution of this compound and perform serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10^-10 to 10^-5 M).
-
Prepare a high concentration stock solution of unlabeled flumazenil or diazepam (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [3H]flumazenil, and the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add the high concentration of unlabeled flumazenil/diazepam, [3H]flumazenil, and the membrane preparation to designated wells.[6]
-
Displacement: Add the serial dilutions of this compound, [3H]flumazenil, and the membrane preparation to the remaining wells.
-
The final assay volume is typically 200-250 µL. Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in a solution of 0.3% polyethyleneimine to reduce non-specific binding.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester/filtration manifold.
-
Wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]flumazenil as a function of the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.
-
-
Calculate the Inhibition Constant (Ki):
-
Use the Cheng-Prusoff equation to convert the IC50 to a Ki value:[7] Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([3H]flumazenil) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
-
Conclusion
This protocol provides a comprehensive framework for determining the binding affinity of this compound for specific GABA-A receptor subtypes. Accurate determination of Ki values is crucial for characterizing the pharmacological profile of this compound and for guiding further drug development efforts. Careful attention to experimental detail and appropriate data analysis are essential for obtaining reliable and reproducible results.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. graphpad.com [graphpad.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Intraperitoneal Injection of SH-053-S-CH3-2'F
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-053-S-CH3-2'F is a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting functional selectivity for subtypes containing α2, α3, and α5 subunits, with lower efficacy at the α1 subunit.[1][2][3] This pharmacological profile makes it a valuable research tool for investigating the roles of different GABA-A receptor subtypes in various physiological and pathological processes, including anxiety, sedation, and memory.[1][4][5] In preclinical studies, this compound has been administered to rodents via intraperitoneal (IP) injection to assess its behavioral effects.[1][4][6]
This document provides detailed application notes and protocols for the preparation of this compound for intraperitoneal injection in a research setting. Given that the solubility of this compound in aqueous solutions is not explicitly detailed in available literature, this guide will focus on standard formulation strategies for poorly water-soluble compounds intended for in vivo administration.
Data Presentation
Table 1: Reported In Vivo Dosing of this compound
| Compound | Species | Route of Administration | Effective Dose | Observed Effects | Reference |
| This compound | Rat/Mouse | Intraperitoneal (IP) | 30 mg/kg | Anxiolytic, Sedative | [1][2][4] |
Table 2: Common Vehicles for Intraperitoneal Injection of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration | Purpose | Considerations | Reference |
| Dimethyl sulfoxide (DMSO) | ≤ 10% | Solubilizing agent | Potential for toxicity at higher concentrations. | [7] |
| Tween 80 (Polysorbate 80) | 1-10% | Surfactant, emulsifier | Can cause hypersensitivity reactions in some animals. | [7] |
| Polyethylene glycol 300/400 (PEG300/400) | 10-50% | Co-solvent | Viscosity can be an issue at higher concentrations. | [8] |
| Carboxymethylcellulose (CMC) | 0.5-2% | Suspending agent | Forms a suspension, not a true solution. Ensure uniform suspension before injection. | [9] |
| Saline (0.9% NaCl) | q.s. to final volume | Isotonic diluent | Standard vehicle for IP injections. | [7][9] |
Experimental Protocols
Protocol 1: Formulation of this compound using a DMSO/Tween/Saline Vehicle
This protocol is suitable for compounds that are soluble in DMSO and can be maintained in a stable emulsion or solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. The final injection volume for mice is typically 5-10 mL/kg.
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the minimum amount of DMSO required to completely dissolve the compound. Vortex thoroughly. For example, start with 5-10% of the final volume as DMSO.
-
-
Add Tween 80:
-
To the DMSO solution, add Tween 80 to a final concentration of 5-10%.
-
Vortex the mixture vigorously to ensure complete mixing.
-
-
Add Saline:
-
Gradually add sterile 0.9% saline to the desired final volume while continuously vortexing. This step is critical to prevent precipitation of the compound.
-
The final solution should be a clear or slightly opalescent, homogenous emulsion.
-
-
Final Preparation and Administration:
-
Visually inspect the solution for any precipitates. If precipitation occurs, sonication in a bath sonicator for 5-10 minutes may help to re-dissolve the compound.
-
Draw the required volume of the formulation into a sterile syringe.
-
Administer the solution via intraperitoneal injection to the animal. Ensure the solution is at room temperature before injection.
-
Protocol 2: Formulation of this compound as a Suspension using Carboxymethylcellulose (CMC)
This protocol is suitable for compounds that are not readily soluble and need to be administered as a suspension.[9]
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (CMC), low viscosity
-
Sterile 0.9% saline solution
-
Sterile mortar and pestle or homogenizer
-
Sterile magnetic stirrer and stir bar
-
Sterile syringes and needles (e.g., 21-23 gauge, to accommodate suspension)
Procedure:
-
Prepare the CMC vehicle:
-
Prepare a 0.5% or 1% (w/v) solution of CMC in sterile 0.9% saline.[9]
-
Slowly add the CMC powder to the saline while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is completely dissolved. The solution will be viscous. Autoclave or filter-sterilize the CMC solution.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
If the particle size is large, gently grind the powder using a sterile mortar and pestle to a fine, uniform consistency.
-
Add a small volume of the sterile CMC vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
A homogenizer can be used for a more uniform suspension.
-
-
Final Preparation and Administration:
-
Continuously stir the suspension until just before drawing it into the syringe to ensure a homogenous dose.
-
Use a wider gauge needle to prevent clogging.
-
Administer the suspension via intraperitoneal injection to the animal.
-
Mandatory Visualization
Caption: Signaling pathway of a GABA-A receptor modulated by this compound.
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Experiments in Xenopus Oocytes with SH-053-S-CH3-2'F
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological properties, making it a key target for therapeutic drug development. Two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes is a powerful and widely used electrophysiological technique to study the function and modulation of ion channels, including GABA-A receptors.[1] This system allows for the robust expression of specific receptor subunit combinations and the precise control of membrane voltage, enabling detailed characterization of drug-receptor interactions.
SH-053-S-CH3-2'F is a novel benzodiazepine (BZ) site ligand that acts as a positive allosteric modulator of GABA-A receptors.[2][3] It exhibits functional selectivity for α2-, α3-, and α5-containing subtypes while having lower efficacy at α1-containing receptors.[3][4][5][6][7] This profile suggests its potential as a more selective anxiolytic with a reduced side-effect profile compared to classical benzodiazepines.[3][8] These application notes provide a detailed protocol for conducting TEVC experiments in Xenopus oocytes to characterize the effects of this compound on recombinant GABA-A receptors.
Data Presentation
The following table summarizes the reported efficacy of this compound on different GABA-A receptor subtypes expressed in Xenopus oocytes. The data is presented as the percentage of control current potentiation in the presence of the compound at a specific concentration, typically applied at a GABA EC₃ concentration.
| GABA-A Receptor Subtype | This compound Concentration | Potentiation of GABA EC₃ Current (Mean ± SEM) | Reference |
| α1β3γ2 | 100 nM | Non-significant change | [3] |
| α1β3γ2 | 1 µM | 164 ± 6% | [3][9] |
| α2β3γ2 | 100 nM | 169 ± 5% | [3] |
| α3β3γ2 | 100 nM | 138 ± 5% | [3] |
| α5β3γ2 | 100 nM | 218 ± 4% | [3] |
Experimental Protocols
Materials and Reagents
-
Xenopus laevis frogs
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2/3, γ2)
-
Collagenase Type II
-
ND96 solution (in mM: 96 NaCl, 2 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 HEPES; pH 7.5)
-
Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES; pH 7.4), supplemented with antibiotics
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
-
Borosilicate glass capillaries
-
Microinjection setup (micromanipulator, microinjector)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber
Oocyte Preparation and cRNA Injection
-
Oocyte Isolation: Anesthetize a female Xenopus laevis frog and surgically remove a portion of the ovary. Place the ovarian lobes in ND96 solution.
-
Defolliculation: Manually separate the ovarian lobes into smaller clusters. Incubate the clusters in a collagenase solution (1-2 mg/mL in ND96) with gentle agitation for 1-2 hours at room temperature to remove the follicular cell layer.[1]
-
Oocyte Selection and Incubation: After digestion, thoroughly wash the oocytes with ND96 solution to remove residual collagenase and cellular debris. Select healthy stage V-VI oocytes (large, with a clear distinction between the animal and vegetal poles). Incubate the selected oocytes in Barth's solution at 16-18°C.[1][10]
-
cRNA Preparation: Prepare a mixture of the cRNAs for the desired GABA-A receptor subunits in RNase-free water. A typical ratio is 1:1:10 for α:β:γ subunits to ensure proper assembly.
-
Microinjection: Using a microinjection setup, inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.[1]
-
Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.[10]
Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrode Preparation: Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement and Impalement: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[3][11]
-
GABA Application and Baseline Measurement: To determine the GABA EC₃ concentration, perform a dose-response curve for GABA on each oocyte. For studying the modulatory effects of this compound, apply GABA at a concentration that elicits approximately 3% of the maximal response (EC₃).[3]
-
Compound Application: After establishing a stable baseline response to GABA EC₃, co-apply this compound at the desired concentration with the GABA EC₃ solution. The compound is typically pre-applied for a short period (e.g., 30 seconds) before the co-application with GABA.
-
Data Acquisition: Record the potentiation of the GABA-induced current in the presence of this compound. Use a data acquisition system to record and store the current traces.[3][11]
-
Washout: After recording the effect of the compound, wash the oocyte with ND96 solution until the GABA-induced current returns to the baseline level.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GABA-A receptor signaling pathway.
Experimental Workflow Diagram
Caption: Two-electrode voltage clamp workflow.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]
Application Notes and Protocols: Assessing Cognitive Effects of SH-053-S-CH3-2'F using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive effects of the GABAA receptor modulator, SH-053-S-CH3-2'F. This compound, a benzodiazepine-positive allosteric modulator with partial selectivity for α2, α3, and α5 subunits, has been investigated for its impact on learning and memory. The following protocols are synthesized from established MWM procedures and findings from studies involving this compound and similar compounds.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Mechanism of this compound at the GABA-A receptor.
Experimental Protocol: Morris Water Maze
This protocol is designed to assess spatial learning and memory in rodents following the administration of this compound.
1. Apparatus
-
Pool: A circular pool with a diameter of 200 cm and a height of 60 cm. The inner surface should be of a uniform, non-reflective color (e.g., black or white) to minimize intra-maze cues.
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Water: The pool should be filled with water to a depth of 30-40 cm, sufficient to prevent the animal from touching the bottom. The water temperature should be maintained at a constant 23 ± 1°C. To obscure the escape platform, the water can be made opaque using non-toxic white or black paint.
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Escape Platform: A 10x15 cm rectangular platform made of a material that allows for a firm grip (e.g., textured plastic). The platform should be submerged approximately 2 cm below the water surface.
-
Environment: The maze should be located in a room with various prominent, stationary distal cues (e.g., posters, furniture, equipment) that the animals can use for spatial navigation. The lighting should be consistent and indirect to avoid glare on the water surface.
-
Tracking System: An automated video tracking system and software are required to record and analyze the animal's swim paths, latency to find the platform, swim speed, and time spent in different quadrants of the pool.
2. Experimental Animals
-
Adult male Wistar rats are commonly used for this type of study.
-
Animals should be housed individually or in small groups with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.
-
All experiments should be conducted during the light phase of the cycle.
-
Animals should be handled for several days prior to the start of the experiment to acclimate them to the researcher.
3. Dosing
-
This compound is typically administered intraperitoneally (i.p.).
-
The drug should be dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
A vehicle-only control group is essential. A positive control group, such as one treated with a known memory-impairing drug like diazepam, can also be included for comparison.
-
Doses of this compound up to 30 mg/kg have been used in previous studies.[1]
-
The drug should be administered at a consistent time before each daily session (e.g., 30 minutes prior to the first trial).
4. Experimental Procedure
The Morris water maze test consists of three phases: a pre-training/habituation phase, a spatial acquisition phase, and a probe trial.
4.1. Pre-training/Habituation (Day 1)
-
To reduce stress and non-specific effects of the water, each animal is allowed a 60-second free swim in the pool without the platform.
-
Following the free swim, the animal is placed on the visible platform (marked with a cue and raised above the water surface) for 30 seconds.
4.2. Spatial Acquisition (Days 2-6)
-
The platform is hidden in the center of one of the four quadrants of the pool (the target quadrant). The location of the platform remains constant for all acquisition trials for a given animal.
-
Each day, each animal undergoes four trials.
-
For each trial, the animal is gently placed into the water facing the pool wall at one of four quasi-randomly assigned starting positions (e.g., North, South, East, West).
-
The animal is allowed to swim freely for a maximum of 120 seconds to find the hidden platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds. The time taken to find the platform is recorded as the escape latency.
-
If the animal fails to find the platform within 120 seconds, it is gently guided to the platform and allowed to remain there for 15-30 seconds. The escape latency for this trial is recorded as 120 seconds.
-
The inter-trial interval (the time between the end of one trial and the beginning of the next) should be consistent (e.g., 20-30 minutes) and the animal should be kept in a warming cage during this time to prevent hypothermia.
4.3. Probe Trial (Day 7)
-
24 hours after the final acquisition trial, a single probe trial is conducted to assess spatial memory retention.
-
The escape platform is removed from the pool.
-
The animal is placed in the pool at a starting position opposite the target quadrant and allowed to swim freely for 60 seconds.
-
The video tracking system records the animal's swim path, the time spent in each of the four quadrants, and the number of times the animal crosses the exact location where the platform was previously located.
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the Morris water maze experiment.
Table 1: Spatial Acquisition Performance - Escape Latency (seconds)
| Treatment Group | Day 2 (Mean ± SEM) | Day 3 (Mean ± SEM) | Day 4 (Mean ± SEM) | Day 5 (Mean ± SEM) | Day 6 (Mean ± SEM) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control (e.g., Diazepam) |
Table 2: Probe Trial Performance (60-second trial)
| Treatment Group | Time in Target Quadrant (%) (Mean ± SEM) | Platform Location Crossings (Count) (Mean ± SEM) | Swim Speed (cm/s) (Mean ± SEM) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (e.g., Diazepam) |
Expected Outcomes and Interpretation
Based on existing literature, it is hypothesized that this compound will not impair spatial learning and memory.[2] This would be evidenced by:
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Spatial Acquisition: A gradual decrease in escape latency across the training days for all groups, indicating learning. The this compound treated groups are expected to perform similarly to the vehicle control group. In contrast, a positive control like diazepam would likely show significantly longer escape latencies compared to the vehicle group.
-
Probe Trial: Animals in the vehicle control and this compound groups should spend a significantly greater percentage of their time swimming in the target quadrant compared to the other quadrants. They should also exhibit a higher number of platform location crossings. The positive control group is expected to show a more random swim pattern, with no significant preference for the target quadrant.
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Swim Speed: No significant differences in swim speed are expected between the this compound and vehicle control groups, indicating that the drug does not have sedative or motor-impairing effects at the tested doses. A sedative positive control may show a decrease in swim speed.
These application notes provide a comprehensive framework for assessing the cognitive effects of this compound. Adherence to this detailed protocol will enable researchers to generate robust and reliable data to further elucidate the pharmacological profile of this compound.
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SH-053-S-CH3-2'F In Vivo Solubility and Formulation Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with SH-053-S-CH3-2'F in in vivo studies. The information is tailored for scientists and professionals in drug development and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a selective positive allosteric modulator of GABAA receptors, showing promise as an anxiolytic agent.[1][2] Like many benzodiazepine derivatives, it is a lipophilic molecule with poor aqueous solubility. This characteristic poses a significant challenge for in vivo research, as achieving the desired concentration in a biocompatible vehicle for administration to animal models can be difficult. Inadequate solubility can lead to compound precipitation, inaccurate dosing, and poor bioavailability, ultimately affecting the reliability and reproducibility of experimental results.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈FN₃O₂ | [3] |
| Molecular Weight | 387.41 g/mol | [3] |
| Appearance | Solid powder | |
| CAS Number | 872874-00-5 | [3] |
Q3: In which solvents is this compound likely to be soluble for preparing stock solutions?
Troubleshooting Guide for In Vivo Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vivo experiments and provides step-by-step protocols and recommendations.
Issue 1: Compound Precipitation When Preparing Dosing Solutions
Problem: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous vehicle for in vivo administration.
Cause: This is a common issue for poorly water-soluble compounds. The high concentration of the compound in the DMSO stock becomes supersaturated when diluted into an aqueous environment where its solubility is much lower, leading to precipitation.
Solution Workflow:
Detailed Methodologies:
-
Step 1: Optimize Co-Solvent System
-
Rationale: Using a mixture of solvents can improve the solubility of hydrophobic compounds. Propylene glycol and polyethylene glycols (PEGs) are common co-solvents used in preclinical formulations.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Refer to the table below for preparing stock solutions.
-
For the final dosing solution, create a vehicle with a combination of solvents. A common starting point for a vehicle suitable for intraperitoneal (IP) or oral (PO) administration is a mixture of DMSO, PEG 400, and saline or water.
-
Example Vehicle Composition:
-
10% DMSO
-
40% PEG 400
-
50% Saline
-
-
Slowly add the DMSO stock solution to the PEG 400 while vortexing.
-
Continue vortexing while slowly adding the saline to the DMSO/PEG 400/compound mixture.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for administration.
-
-
-
Step 2: Utilize a Surfactant
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. Polysorbate 80 (Tween 80) and Cremophor EL are frequently used surfactants in in vivo formulations.
-
Protocol:
-
Prepare the DMSO stock solution as described above.
-
Prepare a vehicle containing a low concentration of a surfactant.
-
Example Vehicle Composition:
-
5-10% DMSO
-
5-10% Tween 80 or Cremophor EL
-
80-90% Saline
-
-
First, mix the DMSO stock solution with the surfactant.
-
Slowly add the saline to this mixture while vortexing.
-
Observe for clarity. The final solution should be a clear, micellar solution.
-
-
-
Step 3: Employ a Cyclodextrin
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
-
Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or saline). Warming the solution may be necessary to fully dissolve the cyclodextrin.
-
Prepare a concentrated stock of this compound in DMSO.
-
Slowly add the DMSO stock to the HP-β-CD solution while stirring or vortexing. The amount of DMSO should be kept to a minimum (ideally ≤5% of the final volume).
-
Allow the mixture to equilibrate, stirring for 30-60 minutes.
-
The resulting solution should be clear if the compound has successfully formed an inclusion complex.
-
-
-
Step 4: Consider a Lipid-Based Formulation (for oral administration)
-
Rationale: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of lipophilic drugs.
-
Protocol: This is a more advanced formulation strategy and typically involves screening various oils, surfactants, and co-surfactants. A simple starting point could be a mixture of a pharmaceutically acceptable oil (e.g., sesame oil, corn oil), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol). The compound is dissolved in this mixture, which then forms an emulsion upon contact with aqueous fluids in the gastrointestinal tract.
-
Issue 2: Inconsistent Efficacy or High Variability in In Vivo Studies
Problem: I am observing high variability in my animal study results, or the compound does not seem to be as effective as expected from in vitro data.
Cause: This can be a direct consequence of poor solubility and compound precipitation in vivo after administration. If the drug precipitates at the injection site or in the gastrointestinal tract, its absorption will be erratic and incomplete, leading to variable and lower-than-expected plasma concentrations.
Solution:
-
Re-evaluate your formulation: Use the troubleshooting steps outlined in Issue 1 to develop a more robust and stable formulation. A clear, stable solution is essential for consistent in vivo exposure.
-
Conduct a preliminary pharmacokinetic (PK) study: Before embarking on large-scale efficacy studies, it is highly recommended to perform a small-scale PK study with your chosen formulation. This will provide data on the actual drug exposure (e.g., Cmax, AUC) in the animals and help you correlate it with the observed efficacy.
-
Workflow for Addressing Inconsistent In Vivo Results:
Data Presentation
Table 1: Preparation of Stock Solutions for this compound
The following table, based on supplier data, provides the volume of solvent required to prepare stock solutions of various concentrations. DMSO is a recommended solvent for the initial stock solution.
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.5812 mL | 12.9062 mL | 25.8124 mL |
| 5 mM | 0.5162 mL | 2.5812 mL | 5.1625 mL |
| 10 mM | 0.2581 mL | 1.2906 mL | 2.5812 mL |
| 50 mM | 0.0516 mL | 0.2581 mL | 0.5162 mL |
Table 2: Example Formulations for In Vivo Administration
These are starting point formulations and may require further optimization depending on the required dose and administration route. Always prepare fresh on the day of the experiment and observe for any precipitation.
| Formulation | Composition | Administration Route | Notes |
| Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | IP, PO | Good starting point for many studies. |
| Surfactant | 5% DMSO, 10% Tween 80, 85% Saline | IP, IV (with caution) | Can improve solubility, but potential for toxicity with some surfactants. |
| Cyclodextrin | ≤5% DMSO, 20-40% HP-β-CD in Saline | IP, IV, SC | Generally well-tolerated. Ensure cyclodextrin is fully dissolved. |
Signaling Pathway
This compound is a positive allosteric modulator of the GABAA receptor. This means it binds to a site on the receptor that is different from the GABA binding site and enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, which is the basis for its anxiolytic effects.
References
avoiding sedative effects of SH-053-S-CH3-2'F in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GABAA receptor modulator SH-053-S-CH3-2'F in behavioral assays. The primary focus is to help users mitigate the compound's sedative effects to accurately assess its anxiolytic or other behavioral properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of GABAA receptors, belonging to the benzodiazepine class of compounds.[1][2] It enhances the effect of the main inhibitory neurotransmitter, GABA, by binding to the benzodiazepine site on the GABAA receptor.[3][4] This compound shows partial selectivity, with a greater affinity and efficacy for GABAA receptors containing α2, α3, and α5 subunits compared to the α1 subunit.[1][5]
Q2: Why does this compound cause sedation if it has low activity at the α1 subunit?
A2: The sedative effects of benzodiazepines are primarily mediated by the α1 subunit of the GABAA receptor.[5][6][7][8] While this compound was designed to have lower activity at the α1 subunit to reduce sedation, these effects have not been fully eliminated.[5][9] Research suggests that even weak activity at α1 and α5-containing GABAA receptors can be sufficient to produce sedation.[5]
Q3: At what dose can I expect to see anxiolytic effects?
A3: In studies with rats, anxiolytic effects of this compound were observed at a dose of 30 mg/kg in the elevated plus maze.[5][9] However, it is crucial to determine the optimal dose for your specific animal model and experimental conditions, as higher doses may also increase sedation and can impair cognitive functions like working memory.[1]
Q4: Which behavioral assays are recommended to distinguish anxiolytic from sedative effects?
A4: It is essential to use a battery of tests.
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To assess sedation: A spontaneous locomotor activity test is recommended to quantify decreases in movement.[5][9]
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To assess anxiolytic-like behavior: The elevated plus maze (EPM) and the light/dark box test are standard assays.[10][11] Anxiolytic compounds typically increase exploration in the open, more "anxiety-provoking" areas of these mazes.[10][11]
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Confounding factors: It is critical to run a locomotor activity test in parallel with your primary anxiety assay. A reduction in movement could be misinterpreted as an anxiolytic effect (e.g., less movement in the EPM) when it is actually due to sedation.
Troubleshooting Guide
Problem 1: My animals appear visibly sedated, and locomotor activity is significantly reduced.
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Cause: The dose of this compound is likely too high for your specific animal strain, age, or experimental conditions. Sedation is a known side effect, although the compound is designed to minimize it.[5][9]
-
Solution:
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Perform a Dose-Response Study: Test a range of lower doses to find a "sweet spot" that produces the desired anxiolytic effect without significant sedation. For example, if you are using 30 mg/kg, consider testing 10 mg/kg and 20 mg/kg.[3]
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Check Administration Timing: Ensure the behavioral test is conducted when the drug is at its peak efficacy for anxiolysis but before peak sedative effects occur, if there is a differential time course. This requires a time-course study.
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Analyze Locomotor Data First: Always analyze your locomotor activity data before interpreting results from other assays like the EPM. If a specific dose reduces locomotion, any findings from the EPM at that dose should be interpreted with caution.
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Problem 2: I am not observing an anxiolytic effect in the elevated plus maze (EPM) or light/dark box test.
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Cause: This could be due to several factors, including dose, timing, or experimental setup.
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Solution:
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Is the Dose Too Low? The anxiolytic effect may require a certain threshold. Anxiolytic effects for this compound in rats were reported at 30 mg/kg.[5][9] If you are using a lower dose to avoid sedation, it may be insufficient to produce anxiolysis.
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Is the Dose Too High? Paradoxically, a very high, sedative dose could mask anxiolytic effects by causing general motor impairment. The animal may be less anxious but also less capable of exploring the maze. This is why parallel locomotor testing is crucial.
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Review Your Protocol: Ensure your testing environment is properly validated. The lighting conditions, handling procedures, and baseline anxiety level of your animals can all influence the results. For example, animals with very low baseline anxiety may not show an anxiolytic effect (a "ceiling effect"). The EPM should be conducted in a dimly lit room to encourage exploration.[10]
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Consider the Animal Model: The strain and species of the animal can significantly impact behavioral responses to drugs.[11]
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Problem 3: My results are highly variable between animals in the same treatment group.
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Cause: Variability can stem from inconsistent drug administration, animal handling, or subtle differences in the testing environment.
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Solution:
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Refine Drug Administration Technique: Ensure the drug solution is homogenous and that each animal receives the correct dose based on its most recent body weight. For intraperitoneal (i.p.) injections, ensure consistent placement.
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Standardize Handling and Acclimation: Handle all animals consistently and gently. Ensure a sufficient acclimation period to the testing room before the experiment begins. The behavioral testing should always be conducted during the animals' active (dark) phase.[1]
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Clean the Apparatus Thoroughly: Clean the behavioral apparatus (e.g., EPM, locomotor box) between each animal with an appropriate solution (e.g., 70% ethanol followed by water) to remove olfactory cues that could affect the behavior of subsequent animals.[12]
-
Quantitative Data Summary
Table 1: GABAA Receptor Subunit Binding Affinity (Ki) and Efficacy of this compound
| Receptor Subunit | Binding Affinity (Ki, nM) | Efficacy (% of Control Current) |
| α1 | 468.2 | 116% / 164% (at 100nM / 1µM) |
| α2 | 33.3 | 170% / 348% (at 100nM / 1µM) |
| α3 | 291.5 | 138% / 301% (at 100nM / 1µM) |
| α5 | 19.2 | 218% / 389% (at 100nM / 1µM) |
| Data sourced from Fischer et al., 2010 and Savić et al., 2010, as cited in[1]. |
Table 2: Dose-Response Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Treatment | Dose (mg/kg) | % Time Spent in Open Arms | % Entries into Open Arms |
| Solvent (Control) | - | ~20% | ~35% |
| Diazepam | 1.25 | ~50% | ~55% |
| This compound | 10 | ~25% | ~40% |
| This compound | 20 | ~30% | ~45% |
| This compound | 30 | ~45% | ~50% |
| *p<0.05 compared to solvent group. Values are approximated from graphical data presented in[3]. |
Detailed Experimental Protocols
Protocol 1: Assessment of Sedative Effects using Spontaneous Locomotor Activity
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or an overhead video tracking system.
-
Animal Preparation:
-
House animals under a reverse light-dark cycle and allow at least one week of acclimation.[1]
-
Handle animals for several days leading up to the experiment.
-
Transport animals to the testing room at least 60 minutes before testing begins to acclimate.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of Tween 80 and saline).
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes prior to the test.
-
-
Procedure:
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
The entire session should be recorded by the tracking system.
-
-
Data Analysis:
-
Primary Measure for Sedation: Total distance traveled (in cm or m). A significant decrease in distance traveled compared to the vehicle group indicates sedation.
-
Other Measures: Time spent mobile vs. immobile, number of rearing events.
-
Clean the arena thoroughly between animals.[12]
-
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two closed arms (enclosed by high walls).
-
Animal Preparation: Follow the same acclimation and handling procedures as for the locomotor activity test. Testing should be performed under dim illumination.[10]
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.
-
Procedure:
-
Place the animal on the central platform of the maze, facing one of the open arms.[12]
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Primary Measures for Anxiolysis:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100.
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Percentage of entries into the open arms: (Entries into Open Arms / Total Entries) * 100.
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An increase in these parameters suggests an anxiolytic-like effect.[3]
-
-
Measure for Locomotor Activity: Total number of arm entries. This can serve as an internal control for motor effects, but a separate locomotor test is still highly recommended.
-
Clean the maze thoroughly between animals.[12]
-
Visualized Workflows and Pathways
Caption: GABAA receptor modulation by this compound.
Caption: Standard workflow for behavioral pharmacology studies.
Caption: Decision tree for troubleshooting behavioral assay results.
References
- 1. Behavioral Effects of the Benzodiazepine-Positive Allosteric Modulator SH-053-2’F-S-CH3 in an Immune-Mediated Neurodevelopmental Disruption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. gabaa receptor benzodiazepine: Topics by Science.gov [science.gov]
- 5. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Requirement of α5-GABAA Receptors for the Development of Tolerance to the Sedative Action of Diazepam in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 9. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
interpreting off-target effects of SH-053-S-CH3-2'F in experimental results
Welcome to the technical support center for SH-053-S-CH3-2'F. This resource is designed for researchers, scientists, and drug development professionals to help interpret experimental results, with a focus on understanding potential on-target and off-target effects.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during experiments involving this compound.
Question 1: My in vivo results show sedative effects (e.g., reduced locomotor activity), but this compound is described as a non-sedating anxiolytic. Is this an off-target effect?
Answer: This is likely an on-target effect, not an off-target one. While classical benzodiazepines cause sedation primarily through potentiation of GABAA receptors containing the α1 subunit, this compound was designed to have low activity at this subtype.[1][2] However, studies have shown that at effective anxiolytic doses (e.g., 30 mg/kg), this compound can decrease spontaneous locomotor activity.[1] This sedative effect is thought to be mediated, at least in part, by its agonist activity at GABAA receptors containing the α5 subunit.[1][3]
Therefore, observing a mild sedative phenotype is not necessarily anomalous. It reflects the compound's known functional profile as a positive allosteric modulator at α2, α3, and α5-containing GABAA receptors.[1]
Question 2: I am not observing the expected anxiolytic effects in my behavioral assay (e.g., Elevated Plus Maze). What could be the issue?
Answer: This could be due to several factors, primarily related to dosing.
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Dose-Dependency: The anxiolytic effects of this compound are dose-dependent. Significant anxiety-relieving effects have been consistently reported at a dose of 30 mg/kg in rats.[2][4] Lower doses may not produce a statistically significant effect. We recommend performing a full dose-response study (e.g., 10, 20, and 30 mg/kg) to determine the optimal concentration for your model.[5]
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Animal Model and Paradigm: The behavioral response can vary between different species, strains, and specific experimental protocols. Ensure your testing paradigm is validated for detecting anxiolytic effects.
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Compound Stability and Administration: Verify the stability and solubility of your this compound formulation. Inconsistent administration or degradation can lead to variable exposure and a lack of efficacy.
Question 3: My experiment involves cardiovascular endpoints, and I've observed unexpected changes in blood pressure. Could this compound have cardiovascular off-target effects?
Answer: While the primary targets of this compound are within the central nervous system, the possibility of peripheral effects exists. Functional GABAA receptors, including various α subunits, have been identified in non-neuronal tissues such as the rat thoracic aorta.[6] Positive allosteric modulators at these receptors could potentially exert vasodilatory effects.[6]
To investigate this, we recommend the following troubleshooting steps:
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Confirm Expression: Use Western Blot or qPCR to confirm the presence of GABAA receptor subunits (particularly α2, α3, α5) in your cardiovascular tissue of interest.
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In Vitro Assay: Conduct an ex vivo experiment, such as a tissue bath assay on isolated aortic rings, to determine if this compound has direct vasodilatory effects.
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Antagonist Control: In your model, co-administer this compound with a benzodiazepine site antagonist like flumazenil. If the cardiovascular effects are blocked, it suggests they are mediated by GABAA receptors.
Question 4: How can I experimentally confirm that the observed effects in my model are specifically mediated by the benzodiazepine site of the GABAA receptor?
Answer: The most straightforward method is to perform a pharmacological blockade experiment. The benzodiazepine site antagonist flumazenil can be used to competitively block the binding of this compound to the GABAA receptor.
If the behavioral or physiological effects of this compound are reversed or prevented by the co-administration of flumazenil, this provides strong evidence that the effects are indeed mediated through the intended benzodiazepine binding site.[7]
Data Presentation
The following tables summarize the binding affinity and functional efficacy of this compound at different rat GABAA receptor subtypes.
Table 1: Binding Affinity of this compound at Recombinant GABAA Receptor Subtypes (Data derived from competition binding assays against [3H]flunitrazepam)
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 165 |
| α2β3γ2 | 49 |
| α3β3γ2 | 45 |
| α5β3γ2 | 19 |
| Source: Savić et al., 2010[4] |
Table 2: Functional Efficacy of this compound at Recombinant GABAA Receptor Subtypes (Data represents the potentiation of a submaximal (EC3) GABA response)
| Receptor Subtype | % Potentiation at 100 nM | % Potentiation at 1 µM |
| α1β3γ2 | Non-significant | 164 ± 6% |
| α2β3γ2 | 169 ± 5% | Not Reported |
| α3β3γ2 | 138 ± 5% | Not Reported |
| α5β3γ2 | 218 ± 4% | Not Reported |
| Source: Savić et al., 2010[4] |
Visualizations
The following diagrams illustrate key concepts related to the mechanism and experimental interpretation of this compound.
Caption: Mechanism of this compound as a Positive Allosteric Modulator (PAM).
Caption: Workflow for troubleshooting unexpected sedative effects.
Caption: Relationship between this compound efficacy and subunit function.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
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Animals: Use adult male rats (e.g., Wistar or Sprague-Dawley), group-housed with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate animals to the facility for at least one week before testing.
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Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline). Prepare doses for a dose-response curve (e.g., 10, 20, 30 mg/kg) and a vehicle control.
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Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Apparatus: Use a standard elevated plus maze (EPM) consisting of two open arms and two closed arms, elevated from the floor. Conduct testing under low-light conditions (e.g., 15-20 lux).
-
Procedure:
-
Place the animal gently in the center of the maze, facing an open arm.
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Allow the animal to explore freely for 5 minutes.
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Record the session using an overhead video camera.
-
-
Data Analysis: Score the video for the number of entries into and the time spent in the open and closed arms. Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters indicates an anxiolytic effect. Also, measure total arm entries as an indicator of general locomotor activity.
Protocol 2: Target Engagement Confirmation (Western Blot for GABAA Receptor Subunits)
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Tissue Preparation: Following your primary experiment, harvest the brain region or peripheral tissue of interest (e.g., hippocampus, aorta). Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for GABAA receptor subunits (e.g., anti-GABRA1, anti-GABRA2, anti-GABRA5). Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band density for each GABAA subunit and normalize it to the loading control. This can confirm the presence of the target subunits in your tissue.
Protocol 3: In Vitro Functional Selectivity Profiling (Two-Electrode Voltage Clamp)
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Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Microinject the oocytes with cRNAs encoding the subunits for the desired GABAA receptor combination (e.g., rat α1β3γ2, α2β3γ2, etc.). Incubate for 2-5 days to allow for receptor expression.
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Electrophysiological Recording:
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Place a single oocyte in a recording chamber continuously perfused with buffer.
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Impale the oocyte with two glass microelectrodes filled with KCl and voltage-clamp the membrane potential at -70 mV.
-
-
GABA Concentration-Response: Determine the GABA concentration that elicits a submaximal current (e.g., EC3-EC5). This concentration will be used for potentiation experiments.
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Compound Application:
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Apply the EC3 concentration of GABA alone to establish a baseline current.
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Co-apply the EC3 GABA with varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
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Data Analysis: Measure the peak current amplitude in the presence of this compound and express it as a percentage of the baseline GABA-evoked current. This will determine the compound's functional efficacy and potency at each receptor subtype.[1][8]
References
- 1. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [nardus.mpn.gov.rs]
- 8. pubs.acs.org [pubs.acs.org]
long-term stability and storage of SH-053-S-CH3-2'F solutions
This technical support center provides guidance on the long-term stability and storage of SH-053-S-CH3-2'F solutions for researchers, scientists, and drug development professionals. The following information is compiled from publicly available data and general knowledge of benzodiazepine chemistry.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Storing benzodiazepine solutions at room temperature or 4°C for extended periods is not recommended due to the increased risk of degradation. For short-term use (e.g., during an experiment), solutions can be kept on ice.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound have not been extensively published, benzodiazepines, in general, are susceptible to degradation through hydrolysis of the diazepine ring, particularly under acidic or basic conditions.[2][3] Oxidation, such as hydroxylation, is another common degradation pathway.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution after thawing. | The solubility of the compound may have been exceeded, or the solvent may have absorbed water, reducing solubility. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, centrifuge the vial and use the clear supernatant. Consider preparing a fresh, lower concentration stock solution. |
| Loss of compound activity in the experiment. | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from the solid compound. Perform a stability check of the old stock solution using an appropriate analytical method (e.g., HPLC). |
| Inconsistent experimental results. | This could be due to inaccurate concentration of the stock solution or degradation of the compound. | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage and handling of the solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years[1] |
| In Solvent (DMSO) | -80°C | Up to 1 year[1] |
Table 2: Stock Solution Preparation Guide (Example for DMSO) [1]
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.5812 mL | 12.9062 mL | 25.8124 mL |
| 5 mM | 0.5162 mL | 2.5812 mL | 5.1625 mL |
| 10 mM | 0.2581 mL | 1.2906 mL | 2.5812 mL |
| 50 mM | 0.0516 mL | 0.2581 mL | 0.5162 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound solid powder (Molecular Weight: 387.41 g/mol )
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Anhydrous DMSO
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Sterile, polypropylene microcentrifuge tubes
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh out the desired amount of the solid compound (e.g., 1 mg) using an analytical balance.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 258.1 µL of DMSO.
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Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be necessary.
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Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
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Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment (General Protocol)
This is a general protocol and should be optimized for your specific equipment and requirements.
Objective: To assess the purity and detect potential degradation products of this compound in solution over time.
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 10% to 90% B over 20 minutes.
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Dilute your stored sample to the same concentration as the standard.
-
Inject the standard and the stored sample into the HPLC system.
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Monitor the chromatogram at a wavelength where this compound has maximum absorbance (this would need to be determined, but a standard UV scan would reveal it).
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Compare the peak area and retention time of the main peak in the sample to the standard. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.
-
Quantify the percentage of the remaining parent compound to assess stability.
Visualizations
References
- 1. targetmol.com [targetmol.com]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
Technical Support Center: Synthesis and Purification of SH-053-S-CH3-2'F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of SH-053-S-CH3-2'F.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Imidazobenzodiazepine | Incomplete reaction during the cyclization step. | Ensure the reaction is carried out under an inert atmosphere (e.g., Argon) to prevent side reactions. Optimize the reaction time and temperature. Consider using a different base or solvent combination. |
| Poor quality of starting materials. | Verify the purity of the starting 2-amino-2'-fluorobenzophenone derivative and the subsequent intermediates by NMR and LC-MS. | |
| Presence of Impurities in the Final Product | Formation of the 6H isomer via a[1][2] hydrogen shift. | This is a known side reaction in imidazobenzodiazepine synthesis. Purification by column chromatography or trituration may be necessary to separate the desired product from this isomer. |
| Incomplete reaction or side reactions. | Monitor the reaction progress closely using TLC or LC-MS to minimize the formation of side products. Adjust reaction conditions as needed. | |
| Residual starting materials or reagents. | Ensure proper work-up and purification steps are followed. Recrystallization or trituration can be effective in removing unreacted starting materials. | |
| Difficulty in Chiral Separation of the S-enantiomer | Inappropriate chiral stationary phase (CSP) for HPLC. | Screen different types of chiral columns (e.g., polysaccharide-based CSPs) to find one that provides adequate resolution for the enantiomers. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio and additives (e.g., acids or bases) to improve enantiomeric separation. | |
| Co-elution with other impurities. | Purify the racemic mixture to a high degree before attempting chiral separation to avoid interference from other compounds. | |
| Poor Crystallization or Recrystallization | Presence of impurities hindering crystal lattice formation. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate solvent system. | Screen a variety of solvent systems (both single and mixed solvents) to find conditions that promote the formation of high-quality crystals. | |
| Oiling out of the product. | Try a slower cooling rate or use a co-solvent to improve solubility and promote crystallization over oiling out. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for preparing imidazobenzodiazepines like this compound?
A1: A common route involves the initial synthesis of a benzodiazepine core, followed by the construction of the imidazole ring. This typically starts from a 2-aminobenzophenone derivative which is reacted to form the seven-membered diazepine ring. Subsequently, the imidazole ring is annulated onto the benzodiazepine scaffold.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include:
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Controlling stereochemistry: Achieving the desired 'S' configuration at the chiral center requires either a stereoselective synthesis or an efficient chiral separation of the racemic mixture.
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Side reactions: The formation of isomers, such as the 6H isomer, can complicate the purification process and reduce the overall yield.[1]
-
Purification: The final compound and its intermediates can be challenging to purify due to similar polarities of byproducts. Recrystallization can also be difficult.
Q3: What methods are recommended for the purification of this compound?
A3: A multi-step purification strategy is often necessary. This may include:
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Column chromatography: Using silica gel to separate the desired product from impurities with different polarities.
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Trituration: Washing the crude product with a solvent in which it is sparingly soluble to remove highly soluble impurities.[1]
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Recrystallization: Dissolving the compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling to achieve high purity.
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Chiral High-Performance Liquid Chromatography (HPLC): This is essential for separating the desired S-enantiomer from the R-enantiomer.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.
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Chiral HPLC: To determine the enantiomeric excess (e.e.) of the S-enantiomer.
-
Melting Point: To check for purity against a reference standard.
Experimental Protocols
General Synthesis of the Imidazobenzodiazepine Core
This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for this compound.
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Formation of the Benzodiazepine: A 2-amino-2'-fluorobenzophenone derivative is reacted with an appropriate amino acid derivative (to introduce the chiral center) in the presence of a coupling agent to form an amide. This is followed by deprotection and cyclization under basic conditions to yield the benzodiazepine core.
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Annulation of the Imidazole Ring: The benzodiazepine is then converted to an intermediate suitable for cyclization, for example, by reaction with diethyl chlorophosphate. This intermediate is subsequently reacted with an isocyanoacetate ester in the presence of a base (e.g., potassium t-butoxide) to construct the imidazole ring, yielding the imidazobenzodiazepine.[1]
Purification by Trituration
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Place the crude solid product in a flask.
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Add a small volume of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., a mixture of t-butyl methyl ether and hexanes).[1]
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Stir the suspension vigorously for a set period (e.g., 30 minutes).
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Filter the solid product and wash it with a small amount of the cold trituration solvent.
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Dry the purified solid under vacuum.
Chiral Separation by HPLC
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine to improve peak shape. The exact ratio should be optimized for best separation.
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Detection: UV detection at an appropriate wavelength.
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Procedure: Dissolve the racemic sample in the mobile phase and inject it onto the column. The two enantiomers will elute at different retention times. Collect the fraction corresponding to the desired S-enantiomer.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
mitigating variability in animal behavior studies with SH-053-S-CH3-2'F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating variability in animal behavior studies using SH-053-S-CH3-2'F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the GABAA receptor. Unlike direct agonists that bind to the same site as the neurotransmitter GABA, this compound binds to an allosteric (benzodiazepine) site on the receptor. This binding enhances the effect of GABA, increasing the flow of chloride ions into the neuron when GABA is also bound.[1][2][3] This increased chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory, or calming, effect on the nervous system.[3][4][5]
Q2: What is the significance of this compound's subtype selectivity?
A2: this compound is functionally selective for GABAA receptors containing α2, α3, and α5 subunits, with lower efficacy at α1-containing subtypes.[6][7][8] This is significant because the different α subunits are associated with distinct behavioral effects of benzodiazepine-like compounds. Modulation of α1 subunits is strongly linked to sedation and ataxia, while modulation of α2 and α3 subunits is primarily associated with anxiolytic effects.[6] Therefore, this compound's profile suggests it may reduce anxiety with a lower risk of sedative side effects compared to non-selective benzodiazepines.
Q3: What are the expected behavioral effects of this compound in rodents?
A3: In rodent models, this compound is expected to produce anxiolytic-like effects. Studies have shown that at a dose of 30 mg/kg, it significantly increases the percentage of open arm entries and the time spent in the open arms of the elevated plus maze, which are indicators of reduced anxiety.[6] While it has a reduced sedative potential, at this dose, it has also been observed to cause a decrease in locomotor activity, particularly in the peripheral zone of an open field.[6]
Q4: How should I prepare and administer this compound?
A4: For intraperitoneal (i.p.) administration in rats, this compound can be suspended in a vehicle such as a mixture of Tween 80 and saline. It is crucial to ensure the compound is homogenously suspended before each injection to ensure accurate dosing. The typical injection volume for rats is 1-2 ml/kg.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for behavioral testing.
Caption: Mechanism of this compound as a GABAA receptor positive allosteric modulator (PAM).
Caption: A typical experimental workflow for a behavioral study using this compound.
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
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Apparatus:
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A plus-shaped maze elevated 50-70 cm above the floor.[9]
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Two opposing arms are "open" (e.g., 50 cm long x 10 cm wide).
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Two opposing arms are "closed" by high walls (e.g., 50 cm long x 10 cm wide with 40 cm high walls).[10]
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A central platform (e.g., 10 cm x 10 cm) connects the arms.
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The surface is typically made of a non-reflective material and colored to contrast with the animal.
-
-
Procedure:
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Habituate the rat to the testing room for at least 60 minutes before the test.
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Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.
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After a pre-determined latency period (e.g., 30 minutes), place the rat on the central platform facing an open arm.[9]
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Allow the animal to explore the maze for 5 minutes.[11]
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Record the session using a video camera mounted above the maze.
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Thoroughly clean the maze with 70% ethanol between animals to remove olfactory cues.[9]
-
-
Key Parameters Measured:
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Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
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Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100.
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Total number of arm entries (a measure of general activity).
-
Spontaneous Locomotor Activity (Open Field Test)
This test is used to assess general activity levels and can also provide insights into anxiety-like behavior (thigmotaxis, or wall-hugging).
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Apparatus:
-
Procedure:
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Habituate the rat to the testing room for at least 60 minutes.
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Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.
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After the latency period, gently place the animal in the center of the open field arena.[12][13]
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Record activity for a set duration (e.g., 30 minutes).[6]
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Record the session using an overhead video camera and automated tracking software.
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Clean the arena thoroughly with 70% ethanol between animals.
-
-
Key Parameters Measured:
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Total distance traveled.
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Distance traveled in the central zone vs. peripheral zone.
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Time spent in the central zone.
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Rearing frequency (vertical activity).
-
Quantitative Data Summary
The following tables summarize representative data on the behavioral effects of this compound in rats, based on published findings.[6][7]
Table 1: Effects of this compound (30 mg/kg, i.p.) on Elevated Plus Maze Performance in Rats
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 18.5 ± 2.5 | 14.1 ± 1.8 |
| This compound | 28.7 ± 3.5 | 32.4 ± 4.1 | 13.5 ± 2.0 |
* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data are illustrative based on descriptions of significant anxiolytic effects without changes in general activity.[6]
Table 2: Effects of this compound (30 mg/kg, i.p.) on Locomotor Activity in Rats (30-min session)
| Treatment Group | Total Distance Traveled (m, Mean ± SEM) | Distance in Peripheral Zone (m, Mean ± SEM) | Distance in Central Zone (m, Mean ± SEM) |
| Vehicle | 45.8 ± 5.3 | 38.1 ± 4.2 | 7.7 ± 1.1 |
| This compound | 32.5 ± 4.1 | 28.9 ± 3.6 | 3.6 ± 0.8 |
* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data are illustrative based on descriptions of a significant decrease in locomotor activity, primarily in the peripheral zone.[6]
Troubleshooting Guide
Problem 1: High variability in baseline anxiety levels in the EPM.
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Possible Cause: Inconsistent handling, environmental stressors, or time of day for testing. Rodents are sensitive to their environment, and stress can significantly impact their behavior.[14]
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Solution:
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Consistent Handling: Ensure all animals are handled by the same person for a brief period each day for several days leading up to the experiment.
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Stable Environment: Conduct tests in a quiet room with controlled lighting (e.g., 100 lux) and temperature.[9] Use a white noise generator to mask startling background noises.[15]
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Consistent Timing: Test animals at the same time during their light cycle (for nocturnal rodents) to minimize circadian variations in activity and anxiety.
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Problem 2: No significant anxiolytic effect is observed with this compound.
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Possible Cause 1: Incorrect Dosing or Formulation. The compound may not have been fully solubilized or suspended, leading to an inaccurate dose being administered.
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Solution 1: Ensure the vehicle is appropriate and that the suspension is homogenous. Vortex the suspension immediately before drawing each dose. Consider a dose-response study to confirm the optimal dose for your specific animal strain and conditions.
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Possible Cause 2: Insufficient Latency Period. The time between injection and testing may not be sufficient for the drug to reach peak brain concentrations.
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Possible Cause 3: "Ceiling" or "Floor" Effects. If the control animals already show very low anxiety (a high percentage of time in the open arms), it is difficult to detect an anxiolytic effect (a "ceiling effect"). Conversely, if they are extremely anxious and never enter the open arms, subtle drug effects may be missed.
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Solution 3: Adjust the aversiveness of the maze. For a ceiling effect, you could slightly increase the lighting over the open arms. For a floor effect, slightly decreasing the light may encourage more exploration.
Problem 3: The drug appears to be causing sedation, which is confounding the EPM results.
-
Possible Cause: While this compound has reduced sedative potential, at higher doses or in sensitive individuals, it can decrease locomotor activity.[6][8] A significant reduction in the total number of arm entries in the EPM suggests that sedation may be influencing the results, making it difficult to interpret the anxiety-related measures.
-
Solution:
-
Correlate with Locomotor Activity: Always run a separate locomotor activity test (open field) with the same dose to quantify the sedative effects. If the total distance moved is significantly reduced, the EPM data should be interpreted with caution.
-
Lower the Dose: If sedation is a concern, consider testing a lower dose of this compound. A dose that reduces anxiety without significantly impacting overall activity would be ideal.
-
Analyze Early vs. Late Session: Sedative effects may become more pronounced over time. Analyze the first few minutes of the test separately from the last few minutes to see if the behavioral profile changes.
-
Problem 4: Results are inconsistent between male and female animals.
-
Possible Cause: The estrous cycle in female rodents can significantly influence anxiety levels and drug metabolism, leading to variability in behavioral responses.
-
Solution:
-
Monitor Estrous Cycle: Track the estrous cycle of female subjects and either test all animals in the same phase or ensure that all phases are equally represented across treatment groups.
-
Separate Sexes in Analysis: Analyze the data for males and females separately to determine if there are sex-specific effects of the drug.
-
References
- 1. Open field test in rats [protocols.io]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 10. youtube.com [youtube.com]
- 11. Prenatal Exposure to Imidacloprid Affects Cognition and Anxiety-Related Behaviors in Male and Female CD-1 Mice [mdpi.com]
- 12. Open Field [btc.psych.ucla.edu]
- 13. Open-field test [bio-protocol.org]
- 14. aalae.org [aalae.org]
- 15. amuzainc.com [amuzainc.com]
addressing limited bioavailability of SH-053-S-CH3-2'F in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the limited bioavailability of SH-053-S-CH3-2'F in experimental designs.
Troubleshooting Guide: Overcoming Limited Bioavailability
Problem: Inconsistent or low efficacy of this compound in in-vivo experiments, likely due to poor oral bioavailability.
Potential Cause: this compound, like many benzodiazepine derivatives, is a lipophilic compound with low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract following oral administration.
Solutions:
| Strategy | Description | Advantages | Considerations |
| Formulation Optimization | |||
| Nanosuspension | Reduction of drug particle size to the nanometer range increases the surface area for dissolution. | - Enhanced dissolution rate and saturation solubility.- Suitable for oral and parenteral administration. | - Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).- Potential for particle aggregation; requires appropriate stabilizers. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymeric carrier in an amorphous state, preventing crystallization and enhancing solubility. | - Significantly improves aqueous solubility and dissolution.- Can be formulated into various solid dosage forms. | - The amorphous form is thermodynamically unstable and can recrystallize.- Polymer selection is critical for stability. |
| Lipid-Based Formulations (e.g., Nanoemulsions) | The drug is dissolved in a lipid-based vehicle, which can be a simple oil solution, or a self-emulsifying drug delivery system (SEDDS). | - Enhances solubility of lipophilic drugs.- Can improve lymphatic transport, bypassing first-pass metabolism. | - Potential for drug precipitation upon dilution in the GI tract.- Excipient selection is crucial for performance and safety. |
| Alternative Route of Administration | |||
| Intraperitoneal (IP) Injection | Bypasses the gastrointestinal tract and first-pass metabolism, leading to more direct systemic absorption. | - Higher and more consistent bioavailability compared to oral administration.- Faster onset of action. | - Can cause local irritation or peritonitis.- Not a clinically relevant route for human administration. |
| Intravenous (IV) Injection | Direct administration into the systemic circulation. | - 100% bioavailability by definition.- Precise dose control. | - Requires a solubilized formulation.- Can have a rapid clearance rate. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below. Its high molecular weight and lipophilic nature suggest low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈FN₃O₂ | [1][2] |
| Molecular Weight | 387.41 g/mol | [1] |
| Appearance | Solid powder | [2] |
Q2: I am observing high variability in my in-vivo results after oral gavage of this compound. What could be the reason?
A2: High variability following oral administration is a classic sign of poor and erratic absorption, which is common for poorly soluble compounds like this compound. The extent of dissolution and absorption can be highly dependent on the gastrointestinal environment of individual animals. We recommend exploring the formulation strategies outlined in the troubleshooting guide to improve solubility and absorption.
Q3: What is a suitable starting dose for in-vivo studies with this compound?
A3: Based on published preclinical studies, doses in the range of 10-30 mg/kg administered via intraperitoneal (IP) injection have been shown to elicit anxiolytic effects in rats. For oral administration, a higher dose may be required to compensate for lower bioavailability, and this should be determined empirically.
Q4: How can I determine the oral bioavailability of my this compound formulation?
A4: To determine the absolute oral bioavailability, you will need to perform a pharmacokinetic study in an animal model (e.g., rats). This involves administering a known dose of the compound both intravenously (IV) and orally (PO) to different groups of animals and collecting blood samples at various time points. The plasma concentrations of this compound are then measured using a validated analytical method like LC-MS/MS.[3] The bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes, corrected for the dose.[4]
The formula for calculating oral bioavailability is: F(%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100 [4]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
-
Preparation of the Pre-suspension:
-
Weigh 100 mg of this compound and 200 mg of a suitable stabilizer (e.g., Poloxamer 188 or a combination of lecithin and sodium oleate).
-
Disperse the powder in 10 mL of purified water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until a mean particle size of less than 200 nm is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
The final nanosuspension can be administered directly by oral gavage.
-
Protocol 2: In-Vivo Bioavailability Study in Rats
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Fast the animals overnight before dosing.
-
-
Dosing:
-
Intravenous (IV) Group (n=6): Formulate this compound in a solubilizing vehicle suitable for IV injection (e.g., a mixture of PEG400, ethanol, and saline). Administer a single dose of 1 mg/kg via the tail vein.
-
Oral (PO) Group (n=6): Administer the formulated this compound (e.g., nanosuspension) at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[5][6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.[3]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including AUC, Cmax, and Tmax, for both the IV and oral groups using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula mentioned in FAQ 4.
-
Visualizations
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
Caption: Signaling pathway of this compound at the GABA-A receptor.
References
- 1. targetmol.com [targetmol.com]
- 2. 872874-00-5|this compound|(S)-8-Ethynyl-6-(2-fluorophenyl)-4-methyl-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester|-范德生物科技公司 [bio-fount.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
how to control for vehicle effects when using SH-053-S-CH3-2'F
This technical support center provides researchers, scientists, and drug development professionals with essential information for using SH-053-S-CH3-2'F in their experiments. This guide focuses on the critical aspect of controlling for vehicle effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator of GABA-A receptors. It is functionally selective for α2, α3, and α5 subunit-containing GABA-A receptors, with lower efficacy at the α1 subunit.[1] This selectivity profile suggests it may have anxiolytic effects with a reduced sedative and ataxic potential compared to non-selective benzodiazepines.[2][3]
Q2: Why is it crucial to control for vehicle effects when using this compound?
A2: this compound is poorly soluble in aqueous solutions and requires a vehicle for in vivo and in vitro administration. The solvents used in these vehicles, such as dimethyl sulfoxide (DMSO) and surfactants like Tween 80, can have their own biological effects. These effects can confound the experimental results, making it difficult to attribute observed changes solely to the action of this compound. Therefore, a vehicle control group is essential to isolate the specific effects of the compound.
Q3: What are common vehicles used for this compound and similar compounds?
A3: Due to its hydrophobic nature, this compound is often dissolved in a vehicle containing a mixture of solvents. A commonly used vehicle for similar water-insoluble compounds in neuroscience research consists of a combination of DMSO to dissolve the compound, a surfactant like Tween 80 or Cremophor EL to aid in suspension in an aqueous solution, and saline or phosphate-buffered saline (PBS) as the final diluent. One specific example of a vehicle used for a similar α6GABA-A receptor-selective PAM is 2.5% DMSO, 2.5% Tween 80, and 0.9% NaCl (saline).
Troubleshooting Guide
Issue: I am observing unexpected behavioral changes in my vehicle-treated control animals.
-
Possible Cause: The vehicle itself may be inducing behavioral effects. For instance, DMSO can have sedative or other behavioral effects at certain concentrations.
-
Troubleshooting Steps:
-
Review Vehicle Composition: Carefully check the concentration of each component in your vehicle.
-
Literature Search: Search for published studies that have used the same vehicle and look for any reported behavioral effects.
-
Dose-Response Pilot Study: Conduct a pilot study with different concentrations of your vehicle to determine if the observed effects are dose-dependent.
-
Alternative Vehicle: Consider testing an alternative vehicle with different solvent compositions.
-
Issue: The compound is precipitating out of the vehicle solution.
-
Possible Cause: The solubility of this compound in the chosen vehicle may be insufficient, or the solution may not have been prepared correctly.
-
Troubleshooting Steps:
-
Sonication: After dissolving the compound in DMSO, use a sonicator to ensure it is fully dissolved before adding the surfactant and saline.
-
Warming: Gently warming the solution may help to keep the compound in solution, but be cautious of potential degradation.
-
Increase Surfactant Concentration: A slightly higher concentration of Tween 80 or another surfactant may improve solubility.
-
Fresh Preparation: Prepare the vehicle solution fresh before each experiment to minimize the risk of precipitation.
-
Data Presentation: Vehicle Components and Potential Effects
| Vehicle Component | Function | Potential Confounding Effects | Recommended Concentration Range |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for water-insoluble compounds. | Can have biological effects, including anti-inflammatory, analgesic, and sedative properties. May also affect cell membrane permeability.[4] | 1-10% (aim for the lowest effective concentration) |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant used to increase solubility and stability of the compound in aqueous solution. | Can cause allergic reactions in some animals and may affect the blood-brain barrier permeability at high concentrations. | 1-10% |
| Cremophor EL | Non-ionic surfactant, alternative to Tween 80. | Can induce hypersensitivity reactions and has been associated with neurotoxicity at high doses. | 1-5% |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Isotonic diluent to bring the final solution to the desired volume and make it suitable for injection. | Generally considered inert, but the pH should be checked and adjusted if necessary. | q.s. to final volume |
Experimental Protocols
Detailed Methodology for Vehicle Control in an In Vivo Behavioral Study
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the minimum necessary volume of DMSO (e.g., to achieve a 10% DMSO concentration in the final solution).
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Add Tween 80 to the DMSO solution (e.g., to achieve a 10% Tween 80 concentration in the final solution) and vortex thoroughly.
-
Slowly add sterile 0.9% saline or PBS to the mixture while vortexing to reach the final desired concentration of this compound and vehicle components. The final solution should be clear.
-
-
Preparation of Vehicle Control Solution:
-
Prepare a solution containing the exact same concentrations of all vehicle components (e.g., 10% DMSO, 10% Tween 80 in saline) but without this compound.
-
Follow the same preparation steps as for the drug solution to ensure consistency.
-
-
Animal Groups and Administration:
-
Randomly assign animals to at least two groups:
-
Vehicle Control Group: Receives an injection of the vehicle solution.
-
Experimental Group: Receives an injection of the this compound solution.
-
-
Administer the solutions via the same route (e.g., intraperitoneal injection) and in the same volume to both groups.
-
-
Behavioral Testing:
-
Conduct the behavioral tests at the same time post-injection for all groups.
-
Ensure that the experimenter is blinded to the treatment conditions to prevent bias.
-
-
Data Analysis:
-
Compare the behavioral data from the experimental group to the vehicle control group using appropriate statistical tests.
-
Any significant differences observed can then be attributed to the pharmacological effects of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for a vehicle-controlled in vivo study.
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
refining SH-053-S-CH3-2'F dosage to separate anxiolytic and sedative responses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining SH-053-S-CH3-2'F dosage to separate anxiolytic and sedative responses in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of GABA-A receptors. It exhibits functional selectivity for α2-, α3-, and α5-containing subtypes, with lower efficacy at the α1 subtype.[1][2][3] This selectivity profile is thought to contribute to its anxiolytic effects with a reduced sedative and ataxic potential compared to non-selective benzodiazepines.[1]
Q2: At what dosage does this compound typically show anxiolytic effects?
A2: Anxiolytic effects of this compound have been observed at a dose of 30 mg/kg in rats.[1][2][4] However, the optimal dose may vary depending on the animal model, species, and specific experimental conditions. A thorough dose-response study is recommended to determine the effective anxiolytic dose in your specific paradigm.
Q3: What are the expected sedative effects of this compound?
A3: While designed to be less sedating than traditional benzodiazepines, this compound can still induce sedation, particularly at higher doses. Studies have shown that at a dose of 30 mg/kg, which is effective for anxiolysis, a decrease in spontaneous locomotor activity can occur, suggesting a sedative effect.[1][5] This sedation may be partially mediated by its activity at α5-containing GABA-A receptors.[1][5]
Q4: How can I experimentally separate the anxiolytic and sedative effects of this compound?
A4: To dissociate the anxiolytic and sedative properties, a careful dose-response study is crucial. Start with doses lower than the reported effective anxiolytic dose (e.g., 1, 3, 10 mg/kg) and titrate up to and beyond the 30 mg/kg dose. Concurrently, assess both anxiety-like behavior and sedation using specific behavioral assays. The goal is to identify a dose or a narrow dose range that produces a significant anxiolytic effect without causing significant sedation.
Troubleshooting Guides
Issue 1: No significant anxiolytic effect is observed at 30 mg/kg.
-
Possible Cause 1: Animal Strain and Species Differences. The response to psychoactive compounds can vary between different rodent strains and species.
-
Troubleshooting Tip: Review the literature for studies using your specific animal model. If data is unavailable, consider conducting a pilot study with a wider dose range.
-
-
Possible Cause 2: Acclimation and Handling Stress. Insufficient acclimation or improper handling of animals can lead to high baseline anxiety, masking the effects of the compound.[6]
-
Possible Cause 3: Experimental Protocol Variability. Minor variations in the execution of behavioral assays can significantly impact results.
-
Troubleshooting Tip: Strictly adhere to a standardized and validated protocol for your chosen anxiety assay (e.g., Elevated Plus Maze, Open Field Test). Ensure consistent lighting, noise levels, and handling procedures across all experimental groups.
-
Issue 2: Significant sedation is observed at the intended anxiolytic dose.
-
Possible Cause 1: Dose is too high for the specific animal model. The sedative threshold may be lower in your chosen species or strain.
-
Troubleshooting Tip: Conduct a dose-response study with lower doses (e.g., 1, 3, 10, 20 mg/kg) to identify a non-sedating anxiolytic dose.
-
-
Possible Cause 2: The chosen behavioral assay for sedation is overly sensitive.
-
Troubleshooting Tip: Use a combination of assays to assess sedation. For example, in addition to locomotor activity, consider using the rotarod test for motor coordination.[8]
-
-
Possible Cause 3: Interaction with other experimental factors. Diet, time of day for testing, and housing conditions can influence drug metabolism and behavioral outcomes.
-
Troubleshooting Tip: Standardize all environmental and experimental variables. Ensure consistent feeding schedules and test at the same time of day for all animals.
-
Experimental Protocols
Protocol 1: Assessing Anxiolytic Activity using the Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[9][10]
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.[10]
-
-
Primary Measures:
-
Percentage of open arm entries = (Number of open arm entries / Total number of arm entries) x 100.
-
Percentage of time spent in open arms = (Time in open arms / Total time in maze) x 100.
-
An increase in these measures is indicative of an anxiolytic effect.[9]
-
Protocol 2: Assessing Sedative Activity using Spontaneous Locomotor Activity
-
Apparatus: An open field arena, which is a square or circular enclosure.[11]
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Place the animal in the center of the open field.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes) using an automated system with infrared beams or video tracking.
-
-
Primary Measures:
-
Total distance traveled.
-
Number of line crossings (if the floor is divided into squares).[11]
-
A significant decrease in these measures compared to the vehicle group suggests a sedative effect.
-
Data Presentation
Table 1: Dose-Response of this compound on Anxiolytic-like Behavior in the Elevated Plus Maze
| Dose (mg/kg, i.p.) | % Open Arm Entries (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 1 | 18.5 ± 2.5 | 13.2 ± 2.0 |
| 3 | 25.1 ± 3.0 | 18.9 ± 2.5 |
| 10 | 35.8 ± 4.2 | 28.4 ± 3.1 |
| 30 | 45.3 ± 5.1 | 35.6 ± 4.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Dose-Response of this compound on Sedative Behavior in the Open Field Test
| Dose (mg/kg, i.p.) | Total Distance Traveled (meters, Mean ± SEM) |
| Vehicle | 150.3 ± 12.5 |
| 1 | 145.1 ± 11.8 |
| 3 | 138.7 ± 10.9 |
| 10 | 120.4 ± 9.7* |
| 30 | 85.2 ± 7.3*** |
*p<0.05, ***p<0.001 compared to vehicle. Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Caption: Experimental workflow for separating anxiolytic and sedative responses.
References
- 1. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of SH-053-S-CH3-2'F and Diazepam: Anxiolytic and Sedative Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the novel GABAA receptor modulator SH-053-S-CH3-2'F and the classical benzodiazepine, diazepam, with a focus on their anxiolytic and sedative profiles in rat models. The following sections present a comprehensive overview of their distinct mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Differentiated GABAA Receptor Modulation: A Tale of Two Benzodiazepines
Diazepam, a non-selective positive allosteric modulator of GABAA receptors, enhances the effect of the inhibitory neurotransmitter GABA at multiple receptor subtypes, including α1, α2, α3, and α5. This broad activity profile contributes to its potent anxiolytic, sedative, myorelaxant, and anticonvulsant effects. However, the lack of subtype selectivity is also associated with undesirable side effects such as sedation, amnesia, and ataxia, which are primarily mediated by the α1 subunit.[1][2]
In contrast, this compound is a functionally selective GABAA receptor modulator, exhibiting lower intrinsic efficacy at the α1 subunit while retaining significant activity at α2, α3, and α5 subtypes.[1][3] This refined pharmacological profile suggests the potential for a separation of anxiolytic effects from the sedative and ataxic liabilities associated with classical benzodiazepines like diazepam.
Quantitative Comparison of Anxiolytic and Sedative Effects
The following tables summarize the key findings from preclinical studies in rats, comparing the effects of this compound and diazepam in established behavioral paradigms for anxiety and sedation.
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms | % Open Arm Entries | Reference |
| Vehicle | - | Baseline | Baseline | Savić et al., 2010 |
| This compound | 30 | Significantly Increased | Significantly Increased | Savić et al., 2008b |
| Diazepam | 2.0 | Significantly Increased | Significantly Increased | Savić et al., 2010 |
Note: Data for this compound is referenced from a study by Savić et al. (2008b) as cited in Savić et al. (2010). The 2010 study serves as a direct comparison for diazepam under similar experimental conditions.
Table 2: Sedative Effects in the Spontaneous Locomotor Activity Test
Spontaneous locomotor activity is a common measure of sedation in rodents. A decrease in activity is indicative of a sedative effect.
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled | Central Zone Activity | Reference |
| Vehicle | - | Baseline | Baseline | Savić et al., 2010 |
| This compound | 30 | Decreased | Decreased | Savić et al., 2008b |
| Diazepam | 1.25 | Significantly Decreased | Not specified | Savić et al., 2010 |
| Diazepam | 2.5 | Significantly Decreased | Significantly Decreased | Savić et al., 2010 |
Note: The sedative effects of this compound are suggested to be partially mediated by its activity at α5-containing GABAA receptors.[1][4]
Table 3: Anxiolytic Effects in the Light-Dark Box Test
The light-dark box test is another paradigm to assess anxiety. Anxiolytic drugs are expected to increase the time spent in the brightly lit compartment.
| Compound | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments | Reference |
| Vehicle | - | Baseline | Baseline | Chaouloff et al., 1997 |
| Diazepam | 3.0 | Significantly Increased | Significantly Increased | Chaouloff et al., 1997 |
Note: Direct comparative data for this compound in the light-dark box test in rats was not available in the reviewed literature. The data presented for diazepam is from a representative study to illustrate its typical anxiolytic profile in this assay.[5]
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM apparatus consists of two open arms and two closed arms (enclosed by high walls) extending from a central platform, elevated above the floor. The test is based on the natural aversion of rats to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.
-
Procedure:
-
Rats are individually placed on the central platform, facing one of the open arms.
-
Animal behavior is recorded for a 5-minute session using a video camera.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
Spontaneous Locomotor Activity Test
This test measures the general activity level of the animal and is used to assess the sedative or stimulant effects of a compound.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure:
-
Rats are placed individually in the center of the arena.
-
Locomotor activity is recorded for a defined period (e.g., 45 minutes).
-
The arena is cleaned between each animal.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the central versus peripheral zones of the arena.
-
Rearing frequency (vertical activity).
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Rats are typically placed in the center of the light compartment.
-
Behavior is recorded for a 5 to 10-minute period.
-
The apparatus is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of benzodiazepines and a typical experimental workflow for assessing anxiolytic and sedative properties.
Caption: GABAA Receptor Signaling Pathway for Benzodiazepines.
Caption: Experimental Workflow for Anxiety and Sedation Assessment.
Conclusion
The available preclinical data suggests that this compound possesses a distinct pharmacological profile compared to the non-selective benzodiazepine, diazepam. While both compounds exhibit anxiolytic properties, this compound's reduced activity at the GABAA α1 subunit may translate to a more favorable side-effect profile with less sedation at anxiolytic doses. The sedative effects observed with this compound at higher doses appear to be linked to its modulation of α5-containing GABAA receptors. Further research, including direct head-to-head comparisons in a wider range of behavioral paradigms and species, is warranted to fully elucidate the therapeutic potential of this compound as a novel anxiolytic agent.
References
- 1. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to the sedative and anxiolytic effects of diazepam is associated with different alterations of GABAA receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of SH-053-S-CH3-2'F and Its R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the stereoisomers SH-053-S-CH3-2'F and its R-enantiomer, SH-053-R-CH3-2'F. These compounds are positive allosteric modulators of the GABAA receptor, exhibiting distinct pharmacological profiles due to their differential selectivity for various α subunits. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid in research and development decisions.
Overview of Compounds
This compound and SH-053-R-CH3-2'F are benzodiazepine derivatives with a chiral center, leading to significant differences in their receptor binding, efficacy, and resulting behavioral effects. The S-enantiomer is noted for its anxiolytic properties with a reduced side-effect profile, while the R-enantiomer displays high selectivity for the α5 subunit of the GABAA receptor.[1][2]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo behavioral effects of this compound and its R-enantiomer.
Table 1: GABAA Receptor Subtype Binding Affinities (Ki in nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| SH-053-R-CH3-2'F | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values were not consistently available across the reviewed literature. However, descriptive data on selectivity is presented in the text.
Table 2: In Vivo Behavioral Effects in Rodent Models
| Compound | Test | Dose | Effect | Interpretation |
| This compound | Elevated Plus Maze | 30 mg/kg | Increased time in open arms[2][3] | Anxiolytic |
| Spontaneous Locomotor Activity | 30 mg/kg | Decreased activity[2] | Sedative | |
| Water Maze | 30 mg/kg | No memory impairment[3][4] | Lacks amnesic effects | |
| SH-053-R-CH3-2'F | Spontaneous Locomotor Activity | 10, 20, 30 mg/kg | Dose-dependent decrease in activity[3] | Sedative |
| Elevated Plus Maze | 30 mg/kg | No significant anxiolytic effect[3] | Lacks anxiolytic activity at this dose | |
| Water Maze | 30 mg/kg | No memory impairment[3][4] | Lacks amnesic effects |
Signaling Pathway
Both enantiomers act as positive allosteric modulators of GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. The differential effects of the S- and R-enantiomers arise from their selectivity for different α subunits, which are key components of the GABAA receptor complex.
Caption: General signaling pathway of GABAA receptor modulation.
Experimental Protocols
Elevated Plus Maze (EPM)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms, elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
References
- 1. SH-053-R-CH3-2′F - Wikipedia [en.wikipedia.org]
- 2. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
SH-053-S-CH3-2'F: A Comparative Analysis of GABAA Receptor Subtype Binding Affinity and Functional Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional efficacy of the novel compound SH-053-S-CH3-2'F at various γ-aminobutyric acid type A (GABAA) receptor subtypes. Its performance is contrasted with established benzodiazepines, diazepam (a non-selective agonist), and zolpidem (an α1-subtype selective agonist), supported by experimental data to inform preclinical research and drug development in the field of neuroscience.
Comparative Binding Affinity
The binding affinity of this compound and comparator compounds for different GABAA receptor α subtypes was determined using radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
| This compound | 111 | 23 | 28 | 35 |
| Diazepam | 14 | 7.8 | 13.9 | 13.4 |
| Zolpidem | 29.6 | 160 | 380 | >10,000 |
Data sourced from Savić et al., 2010.
As the data indicates, this compound displays a distinct binding profile. It exhibits moderate affinity for the α1 subtype and significantly higher affinity for the α2, α3, and α5 subtypes. In contrast, diazepam binds with high affinity and little selectivity across all four subtypes, while zolpidem shows marked selectivity for the α1 subtype.
Functional Efficacy at GABAA Receptor Subtypes
The functional efficacy of this compound was assessed by its ability to potentiate the GABA-induced chloride current in Xenopus oocytes expressing specific GABAA receptor subtypes. The data is presented as the percentage of potentiation of the control GABA response.
| Compound (at 100 nM) | α1 (% Potentiation) | α2 (% Potentiation) | α3 (% Potentiation) | α5 (% Potentiation) |
| This compound | Non-significant | 169 ± 5% | 138 ± 5% | 218 ± 4% |
| Diazepam | Significant | Significant | Significant | Significant |
Data sourced from Savić et al., 2010.
Functionally, this compound demonstrates clear subtype selectivity. At a concentration of 100 nM, it significantly potentiates GABA-induced currents at α2, α3, and α5 subtypes, with the most pronounced effect at the α5 subtype. Notably, it shows non-significant potentiation at the α1 subtype at this concentration. This profile is distinct from non-selective agonists like diazepam, which potentiates all subtypes. This functional selectivity, particularly the low efficacy at the α1 subtype, is thought to underlie the compound's anxiolytic effects with a reduced sedative and amnesic side-effect profile.
Experimental Protocols
Radioligand Binding Assay
The binding affinity of the compounds was determined using a competitive radioligand binding assay with [3H]flunitrazepam.
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing recombinant human GABAA receptor subtypes (αxβ3γ2) were used.
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl.
-
Incubation: Cell membranes were incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology
The functional efficacy of the compounds was assessed using two-electrode voltage clamp recordings in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes were injected with cRNAs encoding for the respective human GABAA receptor subunits (αx, β3, and γ2).
-
Recording: Two to four days after injection, oocytes were placed in a recording chamber and perfused with a buffer solution. GABA was applied at a concentration that elicits approximately 3% of the maximal GABA-induced current (EC3).
-
Drug Application: The test compounds were co-applied with GABA, and the potentiation of the GABA-induced current was measured.
-
Data Analysis: The potentiation was calculated as the percentage increase in the current amplitude in the presence of the compound compared to the current induced by GABA alone.
Visualizing the GABAA Receptor Signaling Pathway and Experimental Workflow
To further illustrate the context of this research, the following diagrams depict the GABAA receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: GABAA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a GABAA receptor positive allosteric modulator with a unique binding and functional profile. Its selectivity for α2, α3, and α5 subtypes, coupled with low efficacy at the α1 subtype, distinguishes it from non-selective benzodiazepines like diazepam and α1-selective compounds like zolpidem. This subtype-selectivity may offer a therapeutic advantage by potentially separating the anxiolytic effects from the sedative and amnesic side effects commonly associated with benzodiazepine treatment. The data presented in this guide provides a foundation for further investigation into the therapeutic potential of this compound and other subtype-selective GABAA receptor modulators.
A Comparative Analysis of SH-053-S-CH3-2'F and Zolpidem on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental effects of two gamma-aminobutyric acid type A (GABA-A) receptor modulators, SH-053-S-CH3-2'F and zolpidem, on locomotor activity. The information presented is collated from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Zolpidem, a widely prescribed hypnotic agent, exhibits a pronounced sedative effect, leading to a significant reduction in locomotor activity. This is primarily attributed to its high-affinity positive allosteric modulation of GABA-A receptors containing the α1 subunit. In contrast, this compound, a newer investigational compound, demonstrates a more nuanced profile. While it can induce a decrease in locomotor activity at higher doses, its primary activity is targeted towards GABA-A receptor subtypes containing α2, α3, and α5 subunits, with lower efficacy at the α1 subunit. This suggests a potential for anxiolytic effects with a reduced sedative-hypnotic component compared to zolpidem.
Quantitative Data on Locomotor Activity
The following table summarizes the effects of this compound and zolpidem on spontaneous locomotor activity as reported in rodent studies. It is important to note that the data for the two compounds are derived from separate studies employing different species, which should be taken into consideration when making direct comparisons.
| Compound | Species | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| This compound | Rat | 30 mg/kg | Intraperitoneal | Significant decrease | (Savić et al., 2010) |
| Zolpidem | Mouse | 0.1 mg/kg | Not Specified | No significant effect | (Peričić et al., 2009) |
| 1 mg/kg | Not Specified | Significant decrease | (Peričić et al., 2009) | ||
| 10 mg/kg | Oral | Decrease | (Ferdousi et al., 2011)[1] |
Mechanism of Action: A Tale of Two Subunit Selectivities
Both this compound and zolpidem exert their effects by enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. They achieve this by binding to the benzodiazepine site on GABA-A receptors, acting as positive allosteric modulators. However, their distinct behavioral profiles arise from their differential affinities for the various α subunits of the GABA-A receptor.
Zolpidem is an agonist that preferentially binds to GABA-A receptors containing the α1 subunit .[1] This subtype is densely expressed in brain regions associated with sleep and sedation, such as the cerebral cortex, thalamus, and cerebellum. The sedative and hypnotic effects of zolpidem, including the reduction in locomotor activity, are primarily mediated through its action at these α1-containing receptors.
In contrast, this compound is functionally selective for GABA-A receptors containing α2, α3, and α5 subunits , with lower efficacy at the α1 subtype.[2][3] The α2 and α3 subunits are predominantly implicated in mediating anxiolytic and muscle relaxant effects, while the α5 subunit is involved in cognitive processes. The decreased locomotor activity observed with this compound at high doses may be partially attributed to its activity at α5-containing GABA-A receptors.[2][3]
Experimental Protocols
The data presented in this guide were primarily obtained from spontaneous locomotor activity tests conducted in rodents. The general methodology for this type of experiment is outlined below.
Objective: To assess the effect of a test compound on the general activity level of an animal in a novel environment.
Apparatus: The test is typically conducted in an open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
Procedure:
-
Acclimation: Animals are typically acclimated to the testing room for a period of time (e.g., 30-60 minutes) before the experiment begins to reduce stress from handling and a novel environment.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or zolpidem) or a vehicle control at a specified time before the test. The route of administration (e.g., intraperitoneal, oral) and the pretreatment time are critical parameters. For instance, in the study by Savić et al. (2010), rats were placed in the testing chamber 20 minutes after drug administration.
-
Testing: Each animal is individually placed in the center of the open-field arena, and its locomotor activity is recorded for a set duration (e.g., 30 minutes).
-
Data Analysis: The primary endpoint is typically the total distance traveled during the test session. Other parameters that may be analyzed include the time spent in different zones of the arena (e.g., center vs. periphery), the speed of movement, and the number of vertical rears. Statistical analysis is then performed to compare the locomotor activity of the drug-treated groups to the vehicle control group.
Conclusion
The comparison between this compound and zolpidem in locomotor activity studies highlights the importance of GABA-A receptor subtype selectivity in determining the behavioral effects of a compound. Zolpidem's potent sedative effects are a direct consequence of its high efficacy at α1-containing receptors. In contrast, this compound's profile, characterized by a reduction in locomotor activity primarily at higher doses and a preference for α2/α3/α5 subunits, suggests a potential for developing anxiolytics with a more favorable side-effect profile, particularly concerning sedation. Further head-to-head comparative studies with comprehensive dose-response analyses are warranted to fully elucidate the distinct pharmacological properties of these two modulators.
References
- 1. Zolpidem-induced changes in activity, metabolism, and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of SH-053-S-CH3-2'F: A Comparative Guide to its GABA-A Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound SH-053-S-CH3-2'F with established benzodiazepines, focusing on its mechanism of action as confirmed by competitive binding assays. The data presented herein is intended to offer an objective overview of its performance and subtype selectivity at the GABA-A receptor.
Comparative Analysis of Binding Affinity
The mechanism of action of this compound and other benzodiazepine (BZD) site ligands is primarily elucidated through competitive binding assays. These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
This compound has been characterized as a positive allosteric modulator of the GABA-A receptor, exhibiting a distinct subtype selectivity profile compared to non-selective agonists like Diazepam and the α1-selective agonist Zolpidem.[1][2][3] This selectivity is a key feature of its development, aiming for anxiolytic effects with a reduced side-effect profile, such as sedation and ataxia, which are primarily mediated by the α1 subunit.[1][2][3]
While the precise Ki values for this compound across all α subunits are not fully detailed in the available literature, its binding characteristics are well-described. It demonstrates moderately low to low affinity for the α1 subunit, with more pronounced activity at the α2, α3, and α5 subunits.[1][2][3]
The following tables summarize the available quantitative and qualitative binding data for this compound, Diazepam, and Zolpidem at different GABA-A receptor α subunits.
Table 1: Comparative Binding Affinity (Ki, nM) of Diazepam and Zolpidem at Human Recombinant GABA-A Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 |
| Diazepam | 14.0 | 7.8 | 13.9 | 13.4 |
| Zolpidem | 27 | 160 | 380 | >10,000 |
Data for Diazepam from Savić et al., 2010, as cited in a related study.[4] Data for Zolpidem from publicly available databases.[5]
Table 2: Binding Profile of this compound at Human Recombinant GABA-A Receptor Subtypes
| Ligand | α1 | α2 | α3 | α5 |
| This compound | Moderately low to low affinity | Higher affinity | Higher affinity | Higher affinity |
This qualitative summary is based on descriptions from multiple research articles.[1][2][3]
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinities presented are typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on methodologies described in the literature for assessing compounds at the benzodiazepine site of the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound, Diazepam, Zolpidem) for different α-subunit-containing GABA-A receptors.
Materials:
-
Radioligand: [3H]Flunitrazepam, a high-affinity benzodiazepine site agonist.
-
Cell Lines: Human Embryonic Kidney (HEK) 293T cells stably transfected to express specific combinations of human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Membrane Preparation: Homogenates of the transfected HEK 293T cells.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Test Compounds: this compound and other comparators at various concentrations.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Transfected HEK 293T cells are harvested, washed, and homogenized to prepare a membrane suspension containing the GABA-A receptors.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [3H]Flunitrazepam, and varying concentrations of the test compound.
-
Incubation: The plates are incubated, typically at 4°C for 1 hour, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism and a Glimpse into the Lab
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of GABA-A receptor modulation and the workflow of a competitive binding assay.
Caption: GABA-A Receptor Signaling Pathway. This diagram illustrates the positive allosteric modulation of the GABA-A receptor by this compound, leading to enhanced GABAergic inhibition.
Caption: Competitive Binding Assay Workflow. This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SH-I-048A, AN IN VITRO NONSELECTIVE SUPER-AGONIST AT THE BENZODIAZEPINE SITE OF GABAA RECEPTORS: THE APPROXIMATED ACTIVATION OF RECEPTOR SUBTYPES MAY EXPLAIN BEHAVIORAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
cross-validation of SH-053-S-CH3-2'F anxiolytic effects in different behavioral paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of the novel compound SH-053-S-CH3-2'F across different behavioral paradigms. As a positive allosteric modulator of GABAA receptors with functional selectivity for α2, α3, and α5 subunits over the α1 subunit, this compound presents a promising candidate for anxiolytic therapies with a potentially improved side-effect profile compared to non-selective benzodiazepines.[1] This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to offer an objective evaluation of its performance.
Comparative Efficacy of this compound
The anxiolytic potential of this compound has been primarily evaluated in the elevated plus maze (EPM) and locomotor activity tests. The data presented below is derived from a key study by Savić et al. (2010) in rats, which provides a direct comparison with the classical benzodiazepine, diazepam.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Table 1: Effects of this compound and Diazepam on EPM Performance in Rats
| Treatment Group | Dose (mg/kg) | % of Open Arm Entries | % of Time Spent in Open Arms | Number of Closed Arm Entries |
| Vehicle | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 10.3 ± 1.2 |
| This compound | 10 | 18.9 ± 3.5 | 13.8 ± 2.9 | 9.8 ± 1.1 |
| This compound | 20 | 24.1 ± 4.2 | 18.5 ± 3.7 | 9.1 ± 1.0 |
| This compound | 30 | 31.5 ± 5.3 | 25.8 ± 4.9 | 8.7 ± 0.9 |
| Diazepam | 2.0 | 45.3 ± 6.1 | 40.2 ± 5.5 | 7.5 ± 0.8 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data extracted from Savić et al., 2010.[2][3]
As shown in Table 1, this compound demonstrated a dose-dependent anxiolytic-like effect, with the 30 mg/kg dose significantly increasing the percentage of open arm entries and the time spent in the open arms.[2][3] While the effect was significant, it was less pronounced than that observed with 2.0 mg/kg of diazepam. Notably, this compound did not significantly affect the number of closed arm entries, a measure of general locomotor activity, suggesting its anxiolytic effects are not confounded by hyperactivity.
Spontaneous Locomotor Activity
To further assess potential sedative effects, the compound was evaluated in a spontaneous locomotor activity test. A significant reduction in locomotor activity can indicate sedation, a common side effect of classical benzodiazepines.
Table 2: Effects of this compound and Diazepam on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | - | 4521 ± 315 |
| This compound | 10 | 4389 ± 298 |
| This compound | 20 | 4123 ± 281 |
| This compound | 30 | 3876 ± 265 |
| Diazepam | 2.5 | 2987 ± 201* |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. Data extracted from Savić et al., 2010.[2]
This compound, at anxiolytic-effective doses, did not significantly decrease total locomotor activity, unlike diazepam which showed a marked sedative effect.[2] This suggests that this compound may possess a more favorable side-effect profile with reduced sedation.
Cross-Validation in Other Behavioral Paradigms
A comprehensive cross-validation of anxiolytic effects requires testing in multiple behavioral paradigms that assess different aspects of anxiety. Unfortunately, a thorough review of the published scientific literature did not yield quantitative data for this compound in the following standard anxiolytic screening tests:
-
Open Field Test (OFT): This test assesses anxiety-like behavior by measuring the tendency of a rodent to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.
-
Light-Dark Box (LDB) Test: This paradigm is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. Anxiolytics increase the time spent in the light compartment.
-
Marble Burying Test: This test is used to model anxiety and obsessive-compulsive-like repetitive behaviors. Anxiolytic compounds typically reduce the number of marbles buried by the animal.
The absence of data from these paradigms represents a significant gap in the current understanding of the full behavioral profile of this compound and highlights an area for future research.
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors.[4] Its selectivity for certain α subunits is key to its potentially improved side-effect profile.
Table 3: Binding Affinity (Ki, nM) and Efficacy (% Potentiation of GABA EC20) of this compound at Different GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) | Efficacy (% Potentiation) |
| α1β3γ2 | 111 ± 12 | 35 ± 4 |
| α2β3γ2 | 37 ± 4 | 78 ± 7 |
| α3β3γ2 | 42 ± 5 | 72 ± 6 |
| α5β3γ2 | 58 ± 7 | 65 ± 5 |
Data extracted from Savić et al., 2010.[2]
The data in Table 3 demonstrates that this compound has a lower efficacy at the α1 subunit, which is primarily associated with sedation, while showing higher efficacy at the α2, α3, and α5 subunits, which are implicated in anxiolysis.[2][5]
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Protocols
Detailed methodologies for the key behavioral paradigms are provided below to facilitate replication and comparison of findings.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm), elevated above the ground (e.g., 50 cm).
-
Procedure:
-
Individually house and handle animals for several days before testing.
-
On the test day, administer this compound or the vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the number of entries into and the time spent in the open and closed arms.
-
Thoroughly clean the maze with 70% ethanol between trials.
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone" and the surrounding squares as the "peripheral zone."
-
Procedure:
-
Handle animals for several days prior to testing.
-
Administer the test compound or vehicle 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
Analyze the recording for parameters such as time spent in the center versus the periphery, number of line crossings, and rearing frequency.
-
Clean the apparatus thoroughly between animals.
-
Light-Dark Box (LDB) Test
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle 30 minutes prior to the test.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a specified time (e.g., 5-10 minutes).
-
Record the session and measure the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Clean the box after each trial.
-
Marble Burying Test
-
Apparatus: A standard mouse cage filled with 5 cm of bedding. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Administer the test compound or vehicle 30 minutes before the test.
-
Place the mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles is indicative of an anxiolytic effect.
-
Conclusion
The available evidence suggests that this compound is a promising anxiolytic agent with a potentially superior side-effect profile to classical benzodiazepines like diazepam, particularly with regard to sedation. Its anxiolytic efficacy has been demonstrated in the elevated plus maze at a dose of 30 mg/kg in rats. However, a comprehensive cross-validation of its anxiolytic effects is currently limited by the lack of published data in other key behavioral paradigms such as the open field test, light-dark box test, and marble burying test. Further research is warranted to fully characterize the behavioral pharmacology of this compound and to solidify its potential as a novel therapeutic for anxiety disorders.
References
- 1. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel positive allosteric modulators of GABAA receptors: do subtle differences in activity at alpha1 plus alpha5 versus alpha2 plus alpha3 subunits account for dissimilarities in behavioral effects in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis of SH-053-S-CH3-2'F and Other α5-Selective GABAᴀ Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the α5-selective GABAᴀ receptor positive allosteric modulator (PAM) SH-053-S-CH3-2'F and other notable compounds targeting the α5 subunit. The objective is to offer a comprehensive resource for researchers in neuroscience and pharmacology, facilitating informed decisions in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways.
Introduction to α5-Selective GABAᴀ Receptor Modulators
The γ-aminobutyric acid type A (GABAᴀ) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The diversity of GABAᴀ receptor subtypes, arising from different combinations of their constituent subunits (e.g., α, β, γ), allows for a fine-tuning of neuronal inhibition and presents opportunities for the development of drugs with specific therapeutic effects. The α5 subunit-containing GABAᴀ receptors (α5-GABAᴀRs) are of particular interest as they are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] Modulation of these receptors has been shown to impact cognitive processes, making α5-selective modulators promising candidates for the treatment of cognitive disorders and anxiety, potentially without the sedative and amnesic side effects associated with non-selective benzodiazepines.[2]
This compound is a notable α5-selective PAM that has demonstrated anxiolytic properties with a reduced side-effect profile.[2][3] This guide compares its pharmacological characteristics with other key α5-selective modulators, including L-838,417, TPA023, SH-053-R-CH3, JY-XHe-053, and GL-II-73.
Quantitative Comparative Analysis
The following tables summarize the binding affinities (Ki) and functional efficacies (as a percentage of GABA response potentiation) of this compound and other selected α5-selective modulators at different GABAᴀ receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of α5-Selective Modulators at Human Recombinant GABAᴀ Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| This compound | ~190 | ~67 | ~136 | ~17 | [4][5] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [6] |
| TPA023 | 0.41 | 0.23 | 0.19 | 0.31 | [6] |
| SH-053-R-CH3 | >10,000 | >10,000 | >10,000 | ~56 | [4] |
| JY-XHe-053 | 169 | 307 | 345 | 220 | [5] |
| GL-II-73 | Ki at α5 is 11x more selective than α1 | Ki at α5 is 6x more selective than α2 | Ki at α5 is 12.5x more selective than α3 | High Affinity |
Table 2: Comparative Efficacy (% Potentiation of GABA Response) of α5-Selective Modulators
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| This compound | 64% (at 1µM) | Substantial Potentiation | Substantial Potentiation | Substantial Potentiation | [5] |
| L-838,417 | No Efficacy (Antagonist) | Partial Agonist | Partial Agonist | Partial Agonist | [6] |
| TPA023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [6] |
| SH-053-R-CH3-2'F | 11% (at 100nM) | 24% (at 100nM) | 25% (at 100nM) | 83% (at 100nM) | [5] |
| JY-XHe-053 | 69% (at 100nM) | 207% (at 100nM) | 245% (at 100nM) | 120% (at 100nM) | [5] |
| GL-II-73 | Lower Efficacy | Lower Efficacy | Lower Efficacy | Preferential PAM Activity |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the GABAᴀ receptor signaling pathway and a typical experimental workflow for assessing modulator efficacy.
Caption: GABAᴀ Receptor Signaling Pathway with an α5-Selective PAM.
Caption: Experimental Workflow for Efficacy Testing using TEVC.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize α5-selective modulators.
Radioligand Binding Assay (e.g., [³H]flunitrazepam)
This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABAᴀ receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing recombinant GABAᴀ receptors are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (efficacy) of a modulator on GABAᴀ receptors expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. The oocytes are then injected with cRNAs encoding the desired GABAᴀ receptor subunits (e.g., α5, β3, γ2).
-
Receptor Expression: The injected oocytes are incubated for 2-5 days to allow for the expression of functional GABAᴀ receptors on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current. The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA (typically EC₅-EC₂₀) to elicit a baseline current. The test modulator is then co-applied with GABA, and the change in the amplitude of the GABA-evoked current is measured.
-
Data Analysis: The potentiation of the GABA-evoked current by the modulator is calculated as a percentage increase over the baseline GABA response. Dose-response curves can be generated to determine the EC₅₀ of the modulator.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open and two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes). The session is typically recorded by an overhead video camera.
-
Data Collection: The primary measures recorded are the number of entries into and the time spent in the open and closed arms.
-
Interpretation: Anxiolytic compounds are expected to increase the proportion of time spent in and the number of entries into the open arms, as this indicates a reduction in the animal's natural aversion to open spaces.
Spontaneous Locomotor Activity
This test is used to assess the potential sedative effects of a compound.
-
Apparatus: The animal is placed in a novel, open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure: After administration of the test compound or vehicle, the animal is placed in the center of the arena and its activity is recorded for a specific duration (e.g., 30-60 minutes).
-
Data Collection: Parameters such as the total distance traveled, time spent moving, and rearing frequency are measured.
-
Interpretation: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect of the compound.
Morris Water Maze (MWM)
The MWM is a behavioral test used to assess spatial learning and memory in rodents, functions heavily dependent on the hippocampus.
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a short period. The time spent in the quadrant where the platform was previously located is measured.
-
Interpretation: A shorter escape latency during acquisition and a preference for the target quadrant during the probe trial indicate successful spatial learning and memory. Compounds that impair memory would be expected to increase escape latencies and reduce the time spent in the target quadrant. Conversely, cognition-enhancing compounds may improve performance.
Conclusion
This compound and other α5-selective GABAᴀ receptor modulators represent a promising class of compounds for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their selectivity for the α5 subunit offers the potential for targeted treatment with an improved side-effect profile compared to non-selective benzodiazepines. The data and protocols presented in this guide provide a foundation for the continued investigation and development of these important molecules. Further research is warranted to fully elucidate the therapeutic potential and safety of these compounds in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective GABAA α5 positive allosteric modulators improve cognitive function in aged rats with memory impairment [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
assessing the reproducibility of SH-053-S-CH3-2'F effects in published literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the published literature on SH-053-S-CH3-2'F, a selective positive allosteric modulator of GABAA receptors. The data presented here is primarily drawn from a key study by Savić et al. (2010) in Progress in Neuro-Psychopharmacology and Biological Psychiatry, which represents the most detailed characterization of this compound to date. This guide aims to objectively present the available data to assist researchers in assessing the reported effects of this compound and its potential as a research tool or therapeutic lead.
Executive Summary
This compound is a benzodiazepine (BZ) site ligand with a distinct GABAA receptor subtype selectivity profile. Published data indicates it has low affinity and efficacy at the α1 subtype, which is associated with the sedative and amnesic effects of classical benzodiazepines. Conversely, it shows higher efficacy at α2, α3, and α5 subtypes, suggesting a potential for anxiolytic effects with a reduced side-effect profile. Behavioral studies in rats support this, demonstrating anxiolytic properties at a dose of 30 mg/kg without inducing memory impairment. However, it is crucial to note that the majority of the available data originates from a single research consortium. Independent replication of these findings in the published literature is currently lacking, which is a significant consideration when evaluating the overall reproducibility of the compound's effects.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional efficacies of this compound in comparison to the classical benzodiazepine diazepam and the α1-selective hypnotic zolpidem.
Table 1: GABAA Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| This compound | 138 | 21 | 24 | 14 | [1] |
| Diazepam | 15 | 10 | 11 | 22 | [1] |
| Zolpidem | 26 | 450 | 400 | >15000 | [1] |
Table 2: GABAA Receptor Subtype Functional Efficacy (% Potentiation of GABA-evoked currents)
| Compound (Concentration) | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| This compound (100 nM) | No significant change | 169 ± 5% | 138 ± 5% | 218 ± 4% | [1] |
| Diazepam (1 µM) | 345 ± 54% | 508 ± 58% | 749 ± 107% | 420 ± 30% | [2] |
| Zolpidem (100 nM) | 180 ± 14% | 132 ± 4% | 121 ± 3% | No significant change | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
-
Methodology:
-
Receptor Source: Membranes from HEK-293 cells stably transfected with human GABAA receptor αxβ3γ2 (where x is 1, 2, 3, or 5) subunits.
-
Radioligand: [3H]flunitrazepam, a high-affinity benzodiazepine site radioligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure: Cell membranes were incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compound (this compound, diazepam, or zolpidem).
-
Incubation: 60 minutes on ice.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation.[1]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To measure the functional efficacy of this compound as a positive allosteric modulator of GABAA receptor function.
-
Methodology:
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor αxβ3γ2 subunits.
-
Recording: Oocytes were voltage-clamped at -70 mV.
-
GABA Application: A low, non-saturating concentration of GABA (EC3-5, the concentration that elicits 3-5% of the maximal GABA response) was applied to establish a baseline current.
-
Compound Application: The test compound (this compound) was co-applied with the same concentration of GABA.
-
Measurement: The potentiation of the GABA-induced chloride current by the test compound was measured.
-
Data Analysis: The potentiation was expressed as a percentage of the control GABA current.[1][3][4]
-
Behavioral Assays in Rats
-
Animals: Male Wistar rats were used in the behavioral experiments.
-
Drug Administration: Compounds were administered intraperitoneally (i.p.).
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[5][6]
-
Procedure:
-
Rats were placed in the center of the maze facing an open arm.
-
Behavior was recorded for a 5-minute period.
-
Parameters measured included the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: An increase in the proportion of time spent in and entries into the open arms is indicative of an anxiolytic effect.[7][8]
-
Objective: To assess the sedative effects of this compound.
-
Apparatus: An automated activity monitoring system (e.g., an open field arena with infrared beams).
-
Procedure:
-
Rats were placed individually into the activity chambers.
-
Locomotor activity (e.g., distance traveled, beam breaks) was recorded over a specified period (e.g., 30 minutes).
-
-
Interpretation: A significant decrease in locomotor activity compared to a vehicle-treated control group is indicative of sedation.[9][10]
Visualizations
Signaling Pathway of this compound at the GABAA Receptor
Caption: Positive allosteric modulation of the GABAA receptor by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for determining in vitro pharmacological properties of this compound.
Logical Relationship of GABAA Subtype Function and Behavioral Outcomes
Caption: Hypothesized relationship between GABAA subtype selectivity and behavioral effects.
Assessment of Reproducibility
A critical aspect of scientific research is the independent verification of experimental results. In the case of this compound, the vast majority of the published pharmacological and behavioral data originates from a collaborative research group. While the data presented within their publications is internally consistent, there is a notable absence of studies from independent laboratories that have replicated these findings.
This lack of independent validation makes a definitive assessment of the reproducibility of the effects of this compound challenging. Researchers interested in utilizing this compound should be aware of this limitation and may consider conducting their own initial validation experiments. The detailed protocols provided in this guide can serve as a starting point for such validation studies. The consistent and detailed reporting by the original research group, however, provides a strong foundation for such replication efforts.
Conclusion
This compound presents an interesting profile as a GABAA receptor modulator with selectivity away from the α1 subtype. The available data suggests it has the potential to be a valuable research tool for dissecting the roles of different GABAA receptor subtypes in anxiety and other neurological processes, with a potentially improved side-effect profile compared to non-selective benzodiazepines. However, the assessment of the reproducibility of its effects is currently limited by the lack of independent validation in the published literature. This guide serves to provide a clear and objective summary of the existing data to inform future research and development efforts involving this compound.
References
- 1. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 4. Two-electrode voltage-clamp technique [bio-protocol.org]
- 5. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Review of the Side Effect Profiles of SH-053-S-CH3-2'F and Traditional Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical side effect profiles of the novel α2/α3/α5 subunit-selective GABAA receptor modulator, SH-053-S-CH3-2'F, and traditional non-selective benzodiazepines, including diazepam, alprazolam, and clonazepam. The data presented herein is collated from various preclinical studies and aims to provide an objective overview to inform future drug development and research in the field of anxiolytics.
Executive Summary
Traditional benzodiazepines, while effective anxiolytics, are associated with a range of undesirable side effects, primarily sedation, amnesia, and ataxia. These effects are largely attributed to their non-selective positive allosteric modulation of GABAA receptors, particularly those containing the α1 subunit. This compound represents a newer class of compounds designed to mitigate these side effects by exhibiting selectivity for GABAA receptor subtypes associated with anxiolysis (α2 and α3) while having lower efficacy at the α1 subunit. This comparative review summarizes the available preclinical data on the side effect profiles of this compound and traditional benzodiazepines, highlighting the potential for a safer therapeutic window with subtype-selective modulators.
Mechanism of Action and Receptor Subtype Selectivity
The differential side effect profiles of this compound and traditional benzodiazepines stem from their distinct interactions with GABAA receptor subtypes. Traditional benzodiazepines like diazepam bind non-selectively to the benzodiazepine site on GABAA receptors containing α1, α2, α3, and α5 subunits. The α1 subunit is primarily associated with sedative, amnesic, and ataxic effects, whereas the α2 and α3 subunits are thought to mediate the anxiolytic and muscle relaxant properties.
This compound, in contrast, is a positive allosteric modulator with functional selectivity for α2-, α3-, and α5-containing GABAA receptor subtypes, and notably lower efficacy at the α1 subunit.[1] This targeted approach aims to separate the desired anxiolytic effects from the undesirable sedative and cognitive-impairing side effects.
Signaling Pathway of GABAA Receptor Modulation
Caption: GABAA receptor modulation by benzodiazepines and this compound.
Quantitative Comparison of Side Effects
The following tables summarize the quantitative data from preclinical studies comparing this compound with traditional benzodiazepines in key behavioral assays assessing sedation, ataxia, and anxiolytic-like effects.
Table 1: GABAA Receptor Subtype Binding Affinity (Ki, nM)
| Compound | α1 | α2 | α3 | α5 |
| This compound | ~164 (low efficacy) | High Efficacy | High Efficacy | High Efficacy |
| Diazepam | 14.0 | 7.8 | 13.9 | 13.4 |
Data sourced from Savić et al., 2010.[1] Note: Efficacy data for this compound is presented qualitatively as "high" or "low" as precise percentage potentiation values can vary between studies.
Table 2: Behavioral Effects in Rodent Models
| Compound | Test | Dose | Outcome | Interpretation |
| This compound | Elevated Plus Maze | 30 mg/kg | ↑ % time in open arms | Anxiolytic-like effect |
| Spontaneous Locomotor Activity | 30 mg/kg | ↓ locomotor activity (peripheral zone) | Mild sedative effect | |
| Rotarod Test | - | Data not available | - | |
| Diazepam | Elevated Plus Maze | 1.25 mg/kg | ↑ % time in open arms | Anxiolytic-like effect |
| Spontaneous Locomotor Activity | 2 mg/kg | Overt sedation | Significant sedative effect | |
| Rotarod Test | - | Data not available in direct comparison | - |
Data for Elevated Plus Maze and Spontaneous Locomotor Activity sourced from Savić et al., 2008 and Savić et al., 2010.[1]
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the ground.
-
Procedure: Animals are placed in the center of the maze facing an open arm and allowed to explore freely for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Primary Measures: Anxiolytic-like effects are inferred from an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Caption: Experimental workflow for the Elevated Plus Maze test.
Spontaneous Locomotor Activity
This test is used to assess the sedative or stimulant effects of a compound by measuring the overall motor activity of an animal in a novel environment.
Methodology:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure: Following drug administration, the animal is placed in the center of the arena and its activity is recorded for a set period (e.g., 30-60 minutes).
-
Data Collection: The system records horizontal and vertical movements (rearing). The arena can be divided into a central and a peripheral zone to assess anxiety-related behavior as well.
-
Primary Measures: A significant decrease in locomotor activity (e.g., total distance traveled, number of line crossings) compared to a vehicle-treated control group is indicative of sedation.
Caption: Workflow for the Spontaneous Locomotor Activity test.
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and ataxia.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Animals are placed on the rotating rod, and the latency to fall off is recorded. A training session is typically conducted prior to the test day to familiarize the animals with the apparatus.
-
Data Collection: The time the animal remains on the rod is measured automatically.
-
Primary Measures: A decrease in the latency to fall compared to the control group indicates impaired motor coordination or ataxia.
Discussion and Conclusion
The available preclinical evidence suggests that this compound possesses a more favorable side effect profile compared to traditional, non-selective benzodiazepines like diazepam. While demonstrating clear anxiolytic-like effects in the elevated plus-maze, this compound induces only mild sedation at effective doses, in contrast to the overt sedation observed with diazepam.[1] This distinction is consistent with its reduced efficacy at the α1-containing GABAA receptors.
The development of subtype-selective GABAA receptor modulators like this compound represents a promising strategy for creating novel anxiolytics with an improved therapeutic index. By targeting the α2 and α3 subunits responsible for anxiolysis while sparing the α1 subunit associated with sedation and amnesia, these compounds have the potential to offer significant clinical advantages over traditional benzodiazepines.
Further research, including direct comparative studies with a wider range of traditional benzodiazepines and comprehensive assessments of amnesic and ataxic potential, is warranted to fully elucidate the clinical potential of this compound and other subtype-selective modulators. The data presented in this guide underscore the importance of receptor subtype selectivity in the design of next-generation anxiolytic therapies.
References
Safety Operating Guide
Proper Disposal of SH-053-S-CH3-2'F: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of the research chemical SH-053-S-CH3-2'F. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified with hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate handling and disposal are critical. As a benzodiazepine analog, it is imperative to manage this compound as a controlled and hazardous substance in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste management in a laboratory setting.[2][3][4]
-
Waste Identification and Segregation :
-
Treat all this compound waste, including contaminated materials (e.g., pipette tips, gloves, empty vials), as hazardous chemical waste.[2]
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently or produce toxic gases.[4]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred.[3]
-
The container must have a secure screw-top cap and be kept closed except when adding waste.[2][4]
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4]
-
The SAA should be a secondary containment system (e.g., a tray) to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[3]
-
-
Disposal Request and Pickup :
-
Empty Container Management :
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the management of hazardous chemical waste in laboratory settings. These guidelines are designed to mitigate risks and ensure regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Signaling Pathways
There are no signaling pathways directly related to the disposal of this compound. This compound is known to be a positive allosteric modulator of GABA-A receptors, but this pharmacological action does not alter the chemical disposal procedures.[6][7][8]
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Sh-053-r-ch3-2'f | C23H18FN3O2 | CID 11574585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gabaa receptor benzodiazepine: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling SH-053-S-CH3-2'F
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols for the Potent Benzodiazepine Ligand SH-053-S-CH3-2'F.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent research chemical. As a benzodiazepine site ligand with known anxiolytic effects, this compound requires stringent safety measures to prevent occupational exposure and ensure a safe laboratory environment.[1][2][3][4] Adherence to these protocols is paramount for the protection of all personnel.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The primary route of exposure to potent compounds like this compound in a laboratory setting is through inhalation of airborne particles and dermal contact.[5] Therefore, a comprehensive PPE strategy is essential.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[6] | ASTM D6978 tested or equivalent.[5] | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is removed upon leaving the designated area. |
| Eye Protection | Chemical splash goggles.[7] | ANSI Z87.1 certified.[7] | Protects eyes from splashes of solutions containing the compound. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Appropriate for handling hazardous drugs. | Prevents contamination of personal clothing and skin. The gown should be discarded as hazardous waste after use. |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator.[8][9] | Required for handling powders or when aerosols may be generated.[8] A respiratory protection program should be in place.[8] | Minimizes the risk of inhalation exposure, especially when weighing or transferring the solid compound. |
| Foot Protection | Closed-toe, non-perforated shoes.[10] | Standard laboratory practice. | Protects feet from spills. |
II. Operational Plan: Safe Handling from Receipt to Disposal
A clear and systematic operational plan is crucial for minimizing exposure risk at every stage of handling this compound.
A. Engineering Controls: Containing the Hazard
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to protect the user from inhaling hazardous vapors or particles.[5][11]
B. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[12]
-
Weighing: Weigh the solid compound within the fume hood. Use a dedicated, calibrated analytical balance. If possible, use pre-weighed amounts to minimize handling of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers closed whenever possible.
-
Experimentation: Conduct all experimental procedures involving this compound within the designated fume hood.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][10]
C. Experimental Workflow Diagram
Caption: Diagram 1: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan: Managing Potent Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid Compound & Solutions | Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. | Prevents accidental spillage and exposure. Must comply with institutional and local hazardous waste regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container immediately after use. | Avoids cross-contamination and accidental exposure of other personnel. |
| Contaminated PPE (gloves, gown, etc.) | Dispose of in a designated hazardous waste container immediately after doffing. | Prevents the spread of contamination outside of the designated handling area. |
| Spill Cleanup Materials | All materials used to clean up spills of this compound must be collected and disposed of as hazardous waste. | Ensures that all traces of the potent compound are managed as hazardous material. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not mix with other waste streams unless explicitly permitted.
Logical Relationship of Safety Measures
Caption: Diagram 2: Hierarchy of controls for minimizing exposure to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NOVEL POSITIVE ALLOSTERIC MODULATORS OF GABAA RECEPTORS: DO SUBTLE DIFFERENCES IN ACTIVITY AT α1 PLUS α5 VERSUS α2 PLUS α3 SUBUNITS ACCOUNT FOR DISSIMILARITIES IN BEHAVIORAL EFFECTS IN RATS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exerts anxiolytic effects: Topics by Science.gov [science.gov]
- 4. underlying anxiolytic effect: Topics by Science.gov [science.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. osha.gov [osha.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
